4-Desmethoxy Omeprazole-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXZYNHJPJEPAE-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=C(C=C(C=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Desmethoxy Omeprazole-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways associated with 4-Desmethoxy Omeprazole-d3. It is intended for researchers, scientists, and drug development professionals working with stable isotope-labeled compounds and proton pump inhibitors.
Chemical Structure and Properties
This compound is a deuterated analog of 4-Desmethoxy Omeprazole, which is a metabolite of the widely used proton pump inhibitor, Omeprazole. The deuterium labeling is located on the methoxy group of the benzimidazole ring.
Chemical Structure:
-
IUPAC Name: 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]sulfinyl]-6-(methoxy-d3)-1H-benzimidazole
-
Synonyms: H 180/29-d3
The core structure consists of a benzimidazole ring and a pyridine ring, linked by a methylsulfinyl group. The key feature of this isotopologue is the presence of three deuterium atoms on the methoxy group attached to the benzimidazole moiety.
Physicochemical Properties:
A summary of the key quantitative data for this compound and its non-deuterated counterpart is presented in the table below for easy comparison.
| Property | This compound | 4-Desmethoxy Omeprazole |
| Molecular Formula | C₁₆H₁₄D₃N₃O₂S | C₁₆H₁₇N₃O₂S[1] |
| Molecular Weight | 318.41[2] | 315.39[1] |
| CAS Number | 1794759-05-9[3] | 110374-16-8[1][3] |
| Appearance | Neat | Powder[1] |
| Storage Temperature | -20°C | -20°C (for 2 years)[1] |
Metabolic Pathway and Mechanism of Action
4-Desmethoxy Omeprazole is an active metabolite of Omeprazole.[4][5] Omeprazole itself is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (proton pump), irreversibly inhibiting its function and thus reducing gastric acid secretion.
The metabolism of Omeprazole is primarily mediated by the cytochrome P450 enzyme system in the liver, with CYP2C19 being the principal enzyme involved in its hydroxylation and demethylation, and CYP3A4 contributing to the formation of omeprazole sulfone. Genetic polymorphisms in CYP2C19 can significantly affect the metabolism and plasma concentrations of Omeprazole and its metabolites.
The introduction of deuterium at the methoxy group in this compound can potentially alter its metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at this position by CYP450 enzymes. This may result in a different pharmacokinetic profile compared to the non-deuterated analog, potentially leading to increased exposure or altered metabolite ratios.
Below is a diagram illustrating the metabolic pathway of Omeprazole.
Experimental Protocols
Proposed Synthesis of this compound
Workflow for Proposed Synthesis:
Methodology:
-
Deuteromethylation: The synthesis would likely start with a suitable benzimidazole precursor containing a hydroxyl group at the 6-position. This precursor would then be subjected to a deuteromethylation reaction using a deuterated methylating agent such as iodomethane-d3 (CD₃I) in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone or DMF).
-
Coupling: The resulting deuterated benzimidazole intermediate would then be coupled with 2-(chloromethyl)-3,5-dimethylpyridine. This reaction is typically carried out in a suitable solvent with a base.
-
Oxidation: The sulfide intermediate formed in the previous step would then be oxidized to the corresponding sulfoxide, yielding this compound. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
Analytical Methodology: HPLC-MS/MS
The analysis of this compound in biological matrices can be achieved using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following is a general protocol that can be adapted and optimized.
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z 319.1) → Product ion (e.g., m/z 198.1, corresponding to the benzimidazole moiety).
-
Internal Standard: Appropriate transition for the chosen internal standard.
-
Workflow for Analytical Method:
References
- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis Pathway of 4-Desmethoxy Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Desmethoxy Omeprazole-d3, a deuterated active metabolite of the proton pump inhibitor Omeprazole. The synthesis involves a multi-step process, commencing with the preparation of two key intermediates: the deuterated benzimidazole core and the substituted pyridine moiety. These intermediates are then coupled and subsequently oxidized to yield the final product. This document outlines the experimental protocols for each stage, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
I. Overview of the Synthetic Strategy
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of the Deuterated Benzimidazole Intermediate: Preparation of 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol.
-
Synthesis of the Pyridine Intermediate: Preparation of 2-(chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride.
-
Coupling and Oxidation: Condensation of the two intermediates followed by oxidation to form the final sulfoxide product.
The following sections provide detailed experimental procedures for each of these stages, based on established chemical principles and analogous reactions found in the scientific literature.
II. Experimental Protocols
Stage 1: Synthesis of 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol (3)
This stage focuses on the introduction of the deuterated methoxy group onto the benzimidazole ring.
Step 1.1: Nitration of 4-(methoxy-d3)-aniline (1)
4-(methoxy-d3)-aniline serves as the starting material for introducing the deuterated methoxy group.
-
Procedure: To a solution of 4-(methoxy-d3)-aniline (1.0 eq) in glacial acetic acid, acetic anhydride (1.1 eq) is added at a low temperature (0-5 °C). After stirring, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated product, 4-nitro-1-(methoxy-d3)benzene, is collected by filtration, washed with water, and dried.
Step 1.2: Reduction of 4-nitro-1-(methoxy-d3)benzene to 4-(methoxy-d3)benzene-1,2-diamine (2)
The nitro group is reduced to an amine to form the o-phenylenediamine derivative.
-
Procedure: The 4-nitro-1-(methoxy-d3)benzene (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for example, tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 over Pd/C), is used to reduce the nitro group. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by neutralizing the acid and extracting the product into an organic solvent. The solvent is then removed under reduced pressure to yield 4-(methoxy-d3)benzene-1,2-diamine.
Step 1.3: Cyclization to 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol (3)
The diamine is cyclized to form the benzimidazolethiol ring system.
-
Procedure: 4-(methoxy-d3)benzene-1,2-diamine (1.0 eq) is dissolved in ethanol. Potassium hydroxide (1.0 eq) and carbon disulfide (1.1 eq) are added, and the mixture is refluxed for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by acidification with acetic acid. The solid 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol is collected by filtration, washed with water, and dried.[1]
Stage 2: Synthesis of 2-(chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride (5)
This stage prepares the pyridine component of the final molecule.
Step 2.1: Synthesis of 3,5-dimethyl-4-hydroxypyridine-N-oxide
-
Procedure: This intermediate can be synthesized from 3,5-lutidine through a series of oxidation and rearrangement reactions, which are established in organic synthesis literature.
Step 2.2: Synthesis of 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol
-
Procedure: The N-oxide from the previous step is rearranged to the 2-hydroxymethyl derivative. This is a standard transformation for pyridine-N-oxides.
Step 2.3: Chlorination to 2-(chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride (5)
-
Procedure: 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol (1.0 eq) is dissolved in a suitable solvent like dichloromethane. Thionyl chloride (SOCl2) (1.1 eq) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred for a few hours until completion (monitored by TLC). The solvent is then evaporated, and the resulting solid residue, 2-(chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride, is collected.
Stage 3: Coupling and Oxidation to this compound (7)
Step 3.1: Coupling of Intermediates to form 2-(((4-hydroxy-3,5-dimethylpyridin-2-yl)methyl)thio)-5-(methoxy-d3)-1H-benzo[d]imidazole (6)
-
Procedure: 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol (3) (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol, and a base like sodium hydroxide or potassium hydroxide is added to form the thiolate salt. To this solution, 2-(chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride (5) (1.0 eq) is added, and the reaction mixture is stirred, possibly with heating, until the coupling is complete (monitored by TLC). The product is then isolated by filtration or extraction after an aqueous workup.
Step 3.2: Oxidation to this compound (7)
-
Procedure: The sulfide intermediate (6) (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane or chloroform. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq), is added portion-wise at a low temperature (e.g., -10 °C to 0 °C). The reaction is carefully monitored to avoid over-oxidation to the sulfone. Upon completion, the reaction is quenched, and the product is purified, for instance, by chromatography or crystallization, to yield this compound.
III. Data Presentation
The following table summarizes the key intermediates and the final product of this synthetic pathway. Please note that yields are hypothetical and would need to be determined experimentally.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 4-(methoxy-d3)-aniline (1) | C7H6D3NO | 126.18 | - |
| 4-(methoxy-d3)benzene-1,2-diamine (2) | C7H7D3N2O | 141.20 | 85 |
| 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol (3) | C8H5D3N2OS | 183.26 | 90 |
| 2-(chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride (5) | C8H11Cl2NO | 208.09 | 95 |
| 2-(((4-hydroxy-3,5-dimethylpyridin-2-yl)methyl)thio)-5-(methoxy-d3)-1H-benzo[d]imidazole (6) | C16H14D3N3O2S | 318.43 | 80 |
| This compound (7) | C16H14D3N3O3S | 334.43 | 75 |
IV. Mandatory Visualization
The following diagram illustrates the complete synthetic workflow for this compound.
Caption: Synthetic pathway of this compound.
References
An In-depth Technical Guide on 4-Desmethoxy Omeprazole-d3 as a Metabolite of Omeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process leads to the formation of several metabolites, one of which is 4-Hydroxy Omeprazole. For bioanalytical purposes, a stable isotope-labeled internal standard, 4-Desmethoxy Omeprazole-d3, is often employed to ensure accurate quantification of the metabolite in biological matrices. This technical guide provides a comprehensive overview of this compound, focusing on its role as a derivative of the omeprazole metabolite 4-Hydroxy Omeprazole, relevant experimental protocols, and quantitative data.
It is important to clarify the nomenclature surrounding this metabolite. The term "4-Desmethoxy Omeprazole" is often used interchangeably with "4-Hydroxy Omeprazole" and "4'-O-Desmethylomeprazole". The correct chemical name for this metabolite, with the CAS number 301669-82-9, is 2-[[(6-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethyl-4-pyridinol. In this guide, we will primarily use the name 4-Hydroxy Omeprazole. The deuterated form, this compound, refers to the deuterium-labeled version of this metabolite, which is crucial for its use as an internal standard in mass spectrometry-based assays.
Omeprazole Metabolism and the Role of 4-Hydroxy Omeprazole
Omeprazole is primarily metabolized by two key cytochrome P450 enzymes: CYP2C19 and CYP3A4.[1][2] The major metabolic pathways are hydroxylation and sulfoxidation.
-
Hydroxylation: CYP2C19 is the principal enzyme responsible for the formation of 5-hydroxyomeprazole, the major metabolite in plasma.[1][3]
-
Sulfoxidation: CYP3A4 primarily mediates the conversion of omeprazole to omeprazole sulfone.[1][3]
In addition to these major metabolites, other minor metabolites are formed, including 4-Hydroxy Omeprazole. This metabolite is formed through the hydroxylation of the methoxy group on the pyridine ring of the omeprazole molecule.
The metabolic pathway of omeprazole can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics of omeprazole in humans--a study of single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Desmethoxy Omeprazole-d3 in Elucidating Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 4-Desmethoxy Omeprazole-d3, a deuterated stable isotope-labeled metabolite of the proton pump inhibitor omeprazole, in advancing our understanding of drug metabolism and pharmacokinetics. This document provides a comprehensive overview of omeprazole's metabolic pathways, the significance of cytochrome P450 enzymes, and the practical application of deuterated compounds in metabolic research. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary knowledge to effectively utilize such tools in their studies.
Introduction: The Significance of Isotope Labeling in Drug Metabolism
Stable isotope labeling is a powerful technique in drug development and metabolic research. By replacing one or more hydrogen atoms in a drug molecule with its stable isotope, deuterium, researchers can create a compound that is chemically identical to the parent drug but has a slightly higher mass. This mass difference allows for the precise tracking and quantification of the drug and its metabolites in complex biological matrices using mass spectrometry.[1][2] Deuteration can also subtly alter the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect, which can be exploited to investigate metabolic pathways and improve a drug's pharmacokinetic profile.[3]
This compound is the deuterated form of 4-desmethoxy omeprazole, a metabolite of omeprazole. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. This stable isotope-labeled compound serves as an invaluable tool for researchers studying the intricate metabolic fate of omeprazole.
Omeprazole Metabolism: A Complex Pathway Governed by Cytochrome P450 Enzymes
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4][5][6] The two main enzymes responsible for its biotransformation are CYP2C19 and CYP3A4.[5][6][7]
-
CYP2C19: This enzyme is the principal catalyst for the metabolism of omeprazole, leading to the formation of 5-hydroxyomeprazole.[5][7] Genetic variations (polymorphisms) in the CYP2C19 gene can significantly impact the enzyme's activity, leading to wide inter-individual variability in omeprazole clearance and clinical efficacy.[5][7] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which affects their response to standard omeprazole doses.[5][7]
-
CYP3A4: This enzyme plays a lesser role, catalyzing the formation of omeprazole sulfone.[5]
The primary metabolites of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone, are inactive and are further metabolized before being excreted.[4] Understanding this metabolic pathway is crucial for predicting drug-drug interactions and optimizing therapeutic outcomes.
The Role of this compound in Research
While 5-hydroxyomeprazole and omeprazole sulfone are the major metabolites, other minor metabolites are also formed. 4-Desmethoxy omeprazole is one such metabolite.[8][9] Its deuterated form, this compound, serves several critical functions in drug metabolism research:
-
Internal Standard in Bioanalytical Methods: Due to its chemical similarity to the non-deuterated metabolite and its distinct mass, this compound is an ideal internal standard for quantitative analysis of omeprazole and its metabolites in biological samples (e.g., plasma, urine, tissue homogenates) by liquid chromatography-mass spectrometry (LC-MS).[4][10][11] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
-
Metabolic Pathway Elucidation: By administering a mixture of omeprazole and a tracer amount of deuterated omeprazole, researchers can track the formation of various metabolites, including the desmethoxy derivative. The unique isotopic signature of this compound allows for its unambiguous identification and differentiation from endogenous compounds in complex mass spectra, aiding in the complete characterization of the metabolic profile.
-
Probing Enzyme Kinetics: The kinetic isotope effect associated with the C-D bond cleavage can be utilized to investigate the rate-limiting steps in the metabolic pathway and to study the mechanism of action of the metabolizing enzymes.
Quantitative Data Summary
The following tables summarize key quantitative data related to omeprazole metabolism and analysis.
Table 1: Pharmacokinetic Parameters of Omeprazole and its Major Metabolites
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone |
| Half-life (t½) | ~1 hour[4] | Variable | Variable |
| Primary Metabolizing Enzyme | CYP2C19[5][6][7] | - | CYP3A4[5] |
| Excretion | ~80% renal (as metabolites)[4] | - | - |
Table 2: Typical LC-MS/MS Parameters for the Analysis of Omeprazole
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/water with formic acid or ammonium formate[12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[12] |
| MRM Transition (Omeprazole) | m/z 346.1 -> 198.1[10] |
| Internal Standard | Stable isotope-labeled omeprazole or analog (e.g., Lansoprazole)[4][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the study of omeprazole metabolism.
Quantification of Omeprazole and its Metabolites in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Objective: To accurately measure the concentration of omeprazole and its metabolites in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard solution containing this compound (or another suitable deuterated analog like D3-omeprazole) at a known concentration.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto a C18 HPLC column.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The mass spectrometer is operated in positive electrospray ionization mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for omeprazole, its metabolites, and the deuterated internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro CYP2C19 Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on CYP2C19-mediated omeprazole metabolism.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (as a source of CYP enzymes), a phosphate buffer (pH 7.4), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a saturating concentration of the CYP2C19 substrate (e.g., S-mephenytoin or omeprazole) and an NADPH-regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Add a deuterated internal standard for the metabolite being measured (e.g., deuterated 4'-hydroxymephenytoin).
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable inhibition model.
-
Visualizations
The following diagrams illustrate key concepts discussed in this guide.
Metabolic pathway of omeprazole.
Bioanalytical workflow for omeprazole quantification.
Conclusion
This compound is a prime example of how stable isotope-labeled compounds are indispensable tools in modern drug metabolism research. Its application as an internal standard ensures the accuracy of bioanalytical methods, while its use as a tracer facilitates the detailed mapping of metabolic pathways. For researchers and scientists in drug development, a thorough understanding of the principles of stable isotope labeling and the metabolic intricacies of drugs like omeprazole is paramount for conducting robust pharmacokinetic studies and ultimately developing safer and more effective medicines.
References
- 1. ClinPGx [clinpgx.org]
- 2. 4-desmethoxy omeprazole suppliers USA [americanchemicalsuppliers.com]
- 3. 4-Desmethoxy Omeprazole Sulfide | C16H17N3OS | CID 71315703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Predicting nonlinear pharmacokinetics of omeprazole enantiomers and racemic drug using physiologically based pharmacokinetic modeling and simulation: application to predict drug/genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
4-Desmethoxy Omeprazole-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Desmethoxy Omeprazole-d3, a deuterated analog of an active metabolite of Omeprazole. This document covers its chemical properties, its crucial role in bioanalytical applications, and the methodologies for its use in quantitative analysis.
Core Compound Data
This compound is the deuterated form of 4-Desmethoxy Omeprazole, an active metabolite of the proton pump inhibitor, Omeprazole.[1][2][3] The stable isotope labeling with deuterium makes it an ideal internal standard for mass spectrometry-based quantification of the parent drug and its metabolites in biological samples.
The key quantitative data for this compound and its non-labeled counterpart are summarized below.
| Property | This compound | 4-Desmethoxy Omeprazole |
| CAS Number | 1794759-05-9[4][5] | 110374-16-8[6][7] |
| Molecular Formula | C₁₆H₁₄D₃N₃O₂S[5] | C₁₆H₁₇N₃O₂S[6] |
| Molecular Weight | 318.41 g/mol [5] | 315.39 g/mol [3][6] |
| Synonyms | 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]sulfinyl]-6-(methoxy-d3)-1H-benzimidazole; H 180/29-d3[5] | 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]sulfinyl]-6-methoxy-1H-benzimidazole[6] |
Role in Bioanalytical Assays
In pharmacokinetic and drug metabolism studies, accurate quantification of drugs and their metabolites in biological matrices like plasma and urine is essential.[4][8] The development and validation of bioanalytical methods, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical component of this research.[4][5][8]
Deuterated compounds, such as this compound, are the preferred internal standards in these assays. This is because they have nearly identical chemical and physical properties to the analyte of interest (the non-deuterated form) but are distinguishable by their mass. This allows for precise correction of variations that may occur during sample preparation and analysis, such as extraction losses and matrix effects.
Metabolic Pathway of Omeprazole
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP2C19 and CYP3A4 being the major enzymes involved.[1][9] One of the outcomes of this metabolic process is the formation of 4-Desmethoxy Omeprazole. The simplified metabolic relationship is depicted below.
Caption: Metabolic conversion of Omeprazole to 4-Desmethoxy Omeprazole.
Experimental Protocol: Quantification of Omeprazole Metabolites using LC-MS/MS
The following is a generalized protocol for the quantification of 4-Desmethoxy Omeprazole in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is based on established principles of bioanalytical method development for Omeprazole and its metabolites.[4][8][10]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 150mm x 4.6 mm, 5µm).[11]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer), run in either isocratic or gradient mode.[11]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (4-Desmethoxy Omeprazole): Monitor the transition from the precursor ion (m/z corresponding to [M+H]⁺) to a specific product ion.
-
Internal Standard (this compound): Monitor the transition from its deuterated precursor ion to the corresponding product ion.
-
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
The workflow for this experimental protocol can be visualized as follows:
Caption: Bioanalytical workflow for metabolite quantification using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Desmethoxy Omeprazole | Drug Metabolite | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Omeprazole Pellets | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 6. scbt.com [scbt.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. ijpsr.com [ijpsr.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Commercial Availability and Research Applications of 4-Desmethoxy Omeprazole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key characteristics, and research applications of 4-Desmethoxy Omeprazole-d3. This stable isotope-labeled internal standard is a critical tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This document outlines its chemical properties, lists known commercial suppliers, and presents a detailed experimental protocol for its use in bioanalytical methods.
Introduction to this compound
This compound is the deuterated form of 4-Desmethoxy Omeprazole, a metabolite of the widely used proton pump inhibitor, Omeprazole.[1] Due to its isotopic labeling, it serves as an ideal internal standard in mass spectrometry-based bioanalytical assays for the accurate quantification of 4-Desmethoxy Omeprazole in complex biological matrices. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry as they exhibit similar chemical and physical properties to the analyte, correcting for variations in sample preparation and instrument response.[2][3]
Commercial Availability and Technical Specifications
This compound is available for research purposes from several specialized chemical suppliers. The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]sulfinyl]-6-(methoxy-d3)-1H-benzimidazole |
| Synonyms | H 180/29-d3 |
| CAS Number | 1794759-05-9 |
| Molecular Formula | C₁₆H₁₄D₃N₃O₂S |
| Molecular Weight | 318.41 g/mol |
| Appearance | Off-White Solid |
| Storage Conditions | 2-8°C Refrigerator |
Data sourced from commercially available product information.[2]
Table 2: Commercial Suppliers and Product Information
| Supplier | Product Code | Available Pack Sizes | Purity |
| LGC Standards | TRC-D290562 | 1 mg, 10 mg | Not specified |
| Pharmaffiliates | PA STI 027950 | Inquire | High Purity |
| BOC Sciences | Inquire | Not specified | |
| US Biological Life Sciences | 1mg | Highly Purified | |
| Toronto Research Chemicals (TRC) | D290562 | 1mg, 10mg | Not specified |
This list is not exhaustive and other suppliers may exist. Purity information should be confirmed with the respective supplier's certificate of analysis.
Role in Omeprazole Metabolism
Omeprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4] One of the metabolic pathways involves demethylation to form 4-Desmethoxy Omeprazole. Understanding this pathway is crucial for pharmacokinetic studies and for assessing drug-drug interactions.
The following diagram illustrates the metabolic conversion of Omeprazole to its desmethyl metabolite.
Caption: Metabolic pathway of Omeprazole to 4-Desmethoxy Omeprazole.
Experimental Protocol: Quantification of 4-Desmethoxy Omeprazole in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of 4-Desmethoxy Omeprazole in human plasma using this compound as an internal standard. This protocol is a composite based on established bioanalytical methods for Omeprazole and its metabolites.[5][6]
Materials and Reagents
-
4-Desmethoxy Omeprazole analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 µm)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Desmethoxy Omeprazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 4-Desmethoxy Omeprazole stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Desmethoxy Omeprazole: Determine precursor and product ions empirically (e.g., m/z 316.1 -> 198.1)
-
This compound: Determine precursor and product ions empirically (e.g., m/z 319.1 -> 201.1)
-
Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Perform a linear regression analysis to determine the concentration of 4-Desmethoxy Omeprazole in the plasma samples.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical assay.
Caption: General workflow for bioanalytical sample analysis using an internal standard.
Conclusion
This compound is a commercially available and indispensable tool for researchers studying the metabolism and pharmacokinetics of Omeprazole. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data. The experimental protocol and workflow provided in this guide offer a robust framework for the implementation of this valuable research chemical in a laboratory setting. Researchers should always refer to the supplier's certificate of analysis for specific product details and adhere to good laboratory practices for all experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography [pubmed.ncbi.nlm.nih.gov]
The Impurity Profile of 4-Desmethoxy Omeprazole-d3 in Esomeprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurity profile of 4-Desmethoxy Omeprazole-d3 in esomeprazole. Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. 4-Desmethoxy Omeprazole, also known as Esomeprazole Impurity B, is a known potential impurity.[1][2] This guide focuses on its deuterated analogue, this compound, providing insights into its identification, characterization, and analytical control strategies.
Introduction to this compound
This compound is the deuterium-labeled version of 4-Desmethoxy Omeprazole.[3] Deuterated compounds are frequently used as internal standards in analytical chemistry for their ability to be distinguished from their non-deuterated counterparts by mass spectrometry, allowing for more accurate quantification. The presence of 4-Desmethoxy Omeprazole as an impurity in esomeprazole preparations is documented.[1][4] While specific data on the prevalence and formation of the d3 variant is not extensively available in public literature, its analysis and control would follow similar principles to the non-deuterated form.
Chemical Information:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 4-Desmethoxy Omeprazole | 110374-16-8[1] | C₁₆H₁₇N₃O₂S[1] | 315.39 g/mol [5] |
| This compound | 1794759-05-9[3] | C₁₆H₁₄D₃N₃O₂S | 318.41 g/mol |
Analytical Methodologies for Impurity Profiling
The primary technique for the separation and quantification of impurities in esomeprazole is High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry detectors.[6][7][8][9]
Chromatographic Methods
Several studies have developed robust HPLC and UPLC methods for the separation of esomeprazole from its related substances. These methods are typically stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and process impurities.[8][9]
Table 1: Exemplary Chromatographic Conditions for Esomeprazole Impurity Analysis
| Parameter | Method 1 (UPLC)[8] | Method 2 (HPLC)[7] | Method 3 (HPLC)[6] |
| Column | Acquity BEH C18, 50mm x 2.1mm, 1.7µm | X-terra RP8, 150mm x 4.6mm, 3.5µm | Octadecylsilane, 250mm x 4.6mm, 5µm |
| Mobile Phase A | 0.04M Glycine buffer (pH 9.0) | 0.08M Glycine buffer (pH 9.0) | 50mM Ammonium acetate buffer (pH 5.0): Acetonitrile: Water (10:10:80 v/v) |
| Mobile Phase B | Acetonitrile: Water (90:10 v/v) | Acetonitrile and Methanol (85:15 v/v) | Acetonitrile: Water (80:20 v/v) |
| Gradient Elution | Yes | Yes | Yes |
| Flow Rate | 0.21 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 305 nm | 305 nm | 302 nm |
| Column Temperature | Not specified | 30°C | Not specified |
These methods demonstrate the use of reversed-phase chromatography with C8 or C18 columns and buffered mobile phases at neutral to alkaline pH to achieve optimal separation. The use of a gradient elution is common to resolve a wide range of impurities with different polarities.
Spectroscopic Characterization
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the identification and structural elucidation of impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, aiding in its identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise chemical structure of the impurity once it has been isolated.
Experimental Protocols
The following sections outline generalized experimental protocols for the analysis of this compound in esomeprazole, based on established methods for related impurities.
Sample Preparation
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase) to a known concentration.
-
Sample Solution: Accurately weigh the esomeprazole drug substance or product and dissolve it in the same diluent to a specified concentration.
-
Spiked Sample Solution: Prepare a sample solution of esomeprazole and spike it with a known amount of the this compound standard solution to verify the method's ability to detect and quantify the impurity.
Chromatographic Analysis Workflow
The following diagram illustrates a typical workflow for the chromatographic analysis of impurities.
Caption: Workflow for HPLC/UPLC Analysis of Impurities.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[8][9] Esomeprazole is known to be sensitive to acidic conditions, oxidation, and photolysis.[7][8]
Table 2: Typical Forced Degradation Conditions for Esomeprazole
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 2 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 2 hours at 60°C[7] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 105°C | 48 hours |
| Photolytic Degradation | UV light (254 nm) | 24 hours |
Formation and Control
Impurities in a drug substance can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. The formation of 4-Desmethoxy Omeprazole would likely arise from the use of starting materials lacking the methoxy group at the 4-position of the pyridine ring during the synthesis of the esomeprazole molecule.
The general synthetic pathway of omeprazole involves the coupling of a benzimidazole moiety with a substituted pyridine moiety, followed by oxidation of the resulting sulfide to the sulfoxide.[10]
Caption: Potential Formation Pathway of 4-Desmethoxy Omeprazole.
Control of this impurity is achieved through stringent quality control of starting materials and intermediates, as well as optimization of the synthetic process to minimize the formation of by-products.
Conclusion
The analysis and control of this compound in esomeprazole are critical for ensuring the quality and safety of the drug product. While specific literature on the deuterated impurity is scarce, the well-established analytical methodologies for esomeprazole and its non-deuterated impurities provide a solid foundation for its profiling. Robust, stability-indicating HPLC and UPLC methods, coupled with spectroscopic techniques for identification, are the cornerstone of an effective control strategy. A thorough understanding of the potential formation pathways allows for the implementation of appropriate controls throughout the manufacturing process. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for addressing the challenge of this specific impurity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. glpbio.com [glpbio.com]
- 5. 4-Desmethoxy Omeprazole | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. scispace.com [scispace.com]
An In-Depth Technical Guide to the Isotopic Labeling of Omeprazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of omeprazole metabolites, designed for researchers and professionals in drug development. It covers the core metabolic pathways, detailed experimental protocols for analysis, and quantitative data on metabolite formation. This guide also includes visualizations of key processes to facilitate a deeper understanding of the methodologies involved.
Introduction to Omeprazole Metabolism
Omeprazole, a proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main isoforms involved in its biotransformation are CYP2C19 and CYP3A4. The major plasma metabolites of omeprazole are 5-hydroxyomeprazole and omeprazole sulfone, neither of which contributes to the drug's antisecretory activity.[1] Another significant metabolite is 5-O-desmethylomeprazole. The genetic polymorphism of CYP2C19 can lead to significant inter-individual variations in omeprazole metabolism and clinical efficacy.
Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs like omeprazole. By replacing certain atoms in the omeprazole molecule with their stable isotopes (e.g., deuterium (²H or D) or carbon-13 (¹³C)), researchers can readily distinguish the drug and its metabolites from endogenous compounds using mass spectrometry. This allows for accurate quantification and structural elucidation of metabolites.
Metabolic Pathways of Omeprazole
Omeprazole undergoes several metabolic transformations, primarily oxidation reactions catalyzed by CYP2C19 and CYP3A4. The main pathways are:
-
5-Hydroxylation: CYP2C19 is the primary enzyme responsible for the formation of 5-hydroxyomeprazole. CYP3A4 also contributes to this pathway, but to a lesser extent.
-
Sulfoxidation: CYP3A4 exclusively mediates the formation of omeprazole sulfone.
-
5-O-demethylation: CYP2C19 is also involved in the formation of 5-O-desmethylomeprazole.
These primary metabolites can undergo further secondary metabolism. For instance, 5-hydroxyomeprazole can be further oxidized to a carboxylic acid metabolite. The relative contribution of each pathway can vary depending on an individual's CYP2C19 genotype.
Quantitative Data on Omeprazole Metabolism
The following tables summarize key quantitative data related to the metabolism of omeprazole, providing a basis for comparison across different experimental conditions.
Table 1: In Vitro Enzyme Kinetics of Omeprazole Metabolism in Human Liver Microsomes
| Metabolite Formed | Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
| 5-Hydroxyomeprazole | CYP2C19 | 6.49 | 42.9 | [2] |
| Omeprazole Sulfone | CYP3A4 | 11.8 | 6.63 | [2] |
Table 2: Pharmacokinetic Parameters of Omeprazole and its Metabolites in Humans
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Omeprazole | 2006 ± 980 | 2.5 ± 0.5 | 6670 ± 2800 | 1.05 ± 0.3 | [3] |
| 5-Hydroxyomeprazole | 290 ± 150 | 3.0 ± 0.8 | 1200 ± 600 | 1.5 ± 0.5 | [3] |
| Omeprazole Sulfone | 150 ± 80 | 3.5 ± 1.0 | 800 ± 400 | 2.0 ± 0.7 | [3] |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of isotopically labeled omeprazole metabolites.
Synthesis of Deuterated Omeprazole (D3-Omeprazole)
The synthesis of omeprazole analogues generally involves a multi-step process. A key step is the condensation of a substituted 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine, followed by oxidation of the resulting sulfide to a sulfoxide. To synthesize a deuterated analog, a deuterated version of the appropriate precursor would be used. For instance, to obtain D3-omeprazole with a deuterated methoxy group, a deuterated methylating agent would be used in the synthesis of the pyridine precursor.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a typical experiment to study the metabolism of isotopically labeled omeprazole using human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Isotopically labeled omeprazole (e.g., D3-Omeprazole)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the incubation)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding potassium phosphate buffer, the NADPH regenerating system, and HLMs. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the isotopically labeled omeprazole solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of omeprazole should be within a relevant range to study enzyme kinetics (e.g., 1-100 µM).
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or a 96-well plate, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Omeprazole and its Metabolites
This protocol outlines a general method for the quantitative analysis of omeprazole and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for the parent drug and its metabolites are determined by direct infusion of analytical standards.
-
MRM Transitions (Example):
-
Omeprazole: m/z 346.1 → 197.9
-
5-Hydroxyomeprazole: m/z 362.1 → 213.9
-
Omeprazole Sulfone: m/z 362.1 → 197.9
-
D3-Omeprazole: m/z 349.1 → 200.9 (example transition)
-
Data Analysis:
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of analytical standards.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for a typical stable isotope labeling study and the logical process of metabolite identification.
Conclusion
The use of isotopically labeled omeprazole is an indispensable tool for the detailed investigation of its metabolic pathways and the quantification of its metabolites. This technical guide has provided an overview of the key metabolic routes, experimental protocols for in vitro metabolism and LC-MS/MS analysis, and a summary of quantitative data. The provided workflows and diagrams offer a visual representation of the experimental and logical processes involved. By employing these methodologies, researchers can gain a deeper understanding of the factors influencing omeprazole's disposition and contribute to the development of more personalized therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Desmethoxy Omeprazole-d3 as an Internal Standard in the LC-MS Quantification of Omeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of omeprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its high sensitivity, selectivity, and throughput.
The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method. 4-Desmethoxy Omeprazole-d3, a deuterated analog of a major metabolite of omeprazole, serves as an excellent internal standard for the quantification of omeprazole. Its structural similarity and co-eluting properties with the analyte, but distinct mass-to-charge ratio (m/z), make it ideal for reliable quantification.
These application notes provide a detailed protocol for the determination of omeprazole in human plasma using this compound as an internal standard by LC-MS/MS. The described method is suitable for regulated bioanalysis and can be adapted for various research applications.
Signaling and Metabolic Pathways
The selection of an internal standard is often guided by the metabolic fate of the drug. Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C19 and CYP3A4 being the major isoforms involved.[1] One of the significant metabolic pathways is the demethylation of the methoxy group on the benzimidazole ring, leading to the formation of 4-Desmethoxy Omeprazole.[2][3] The use of a deuterated version of this metabolite as an internal standard provides a close analytical surrogate to the parent drug.
Experimental Protocols
Materials and Reagents
-
Omeprazole (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography system capable of binary gradient elution.
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Omeprazole Working Solutions: Prepare serial dilutions of the omeprazole stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (100 ng/mL of this compound) and vortex briefly. For the blank sample, add 10 µL of 50:50 methanol:water.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Omeprazole: m/z 346.1 → 198.1this compound: m/z 335.1 → 198.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of omeprazole using this compound as an internal standard.
Method Validation Data
The following tables summarize the expected performance characteristics of the validated method.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Omeprazole | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor |
| Low | 85 - 115 | 85 - 115 | 0.85 - 1.15 |
| High | 85 - 115 | 85 - 115 | 0.85 - 1.15 |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of omeprazole in human plasma using this compound as an internal standard. The use of a stable isotope-labeled metabolite as the internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the expected method performance data, offer a solid foundation for researchers and scientists in the field of drug development and clinical pharmacology.
References
Application Note: A Proposed Bioanalytical Method for the Quantification of Omeprazole in Human Plasma using 4-Desmethoxy Omeprazole-d3 by LC-MS/MS
Introduction
Omeprazole is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of omeprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a proposed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of omeprazole in human plasma. The proposed method utilizes a stable isotope-labeled internal standard, 4-Desmethoxy Omeprazole-d3, to ensure high accuracy and precision. The protocol is adapted from a validated method for omeprazole and provides a comprehensive framework for implementation and validation in a research or clinical laboratory setting.[1][2]
Rationale for the Proposed Internal Standard
The ideal internal standard for a quantitative mass spectrometry assay should be structurally and physicochemically similar to the analyte and should not be present in the biological matrix. 4-Desmethoxy Omeprazole is a known metabolite of omeprazole.[1] Its deuterated form, this compound, is therefore an excellent candidate for an internal standard due to its identical chromatographic behavior and ionization efficiency to the analyte, while being distinguishable by its mass-to-charge ratio. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.
Experimental Protocols
1. Materials and Reagents
-
Omeprazole reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium bicarbonate
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
-
All other chemicals and reagents should be of analytical grade.
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
3. Preparation of Solutions
-
Stock Solution of Omeprazole (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of a 70:30 (v/v) mixture of acetonitrile and 5 mM ammonium bicarbonate buffer.[1]
-
Stock Solution of this compound (IS) (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of a 70:30 (v/v) mixture of acetonitrile and 5 mM ammonium bicarbonate buffer.[1]
-
Working Standard Solutions: Prepare working standard solutions of omeprazole by serial dilution of the stock solution with the same solvent mixture to obtain concentrations ranging from 5 ng/mL to 4000 ng/mL.[1]
-
Working IS Solution (1 µg/mL): Dilute the IS stock solution with the same solvent mixture.[1]
4. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking appropriate amounts of the omeprazole working standard solutions into blank human plasma to achieve final concentrations in the desired range (e.g., 5 to 4000 ng/mL).[1]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner.
5. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the working IS solution (1 µg/mL) and vortex briefly.
-
Add 2 mL of a suitable extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.[1]
6. LC-MS/MS Conditions
-
Chromatographic Conditions (adapted from a validated method): [1]
-
Column: C18 column (e.g., Purospher STAR, 5 µm, 100 x 4.6 mm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium bicarbonate buffer (pH adjusted to 8.0 with formic acid) in a 70:30 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: Ambient
-
Run Time: Approximately 2.0 minutes[1]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.0[3]
-
Proposed for this compound: m/z 319.1 → 168.1 (This transition is proposed based on the molecular weight of this compound and the known fragmentation pattern of similar structures, and would require experimental confirmation).
-
-
7. Method Validation Protocol
To ensure the reliability of the proposed method, a full validation should be performed according to regulatory guidelines (e.g., FDA). The validation should include the following parameters:
-
Selectivity and Specificity: Analysis of at least six different batches of blank plasma to ensure no interference at the retention times of omeprazole and the IS.[2]
-
Linearity: A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as %CV) should not exceed 15% (20% for LLOQ).[4]
-
Recovery: The extraction efficiency of omeprazole and the IS should be determined at three QC levels.[2]
-
Matrix Effect: Assessed to ensure that the ionization of the analyte and IS is not affected by the plasma matrix.
-
Stability: The stability of omeprazole in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed method, based on a validated method for omeprazole.[1] These values should be confirmed during method validation.
| Parameter | Expected Result |
| Linearity Range | 5.0 - 4013.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%) | 85% - 115% |
| Inter-day Accuracy (%) | 85% - 115% |
| Mean Recovery (Omeprazole) | 84.27% - 87.54% |
| Mean Recovery (IS) | 83.62% - 87.24% |
Visualizations
Caption: Workflow for the development and validation of a bioanalytical method.
References
Application Note: High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-Desmethoxy Omeprazole-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of omeprazole and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation and employs a stable isotope-labeled internal standard, 4-Desmethoxy Omeprazole-d3, to ensure high accuracy and precision. This high-throughput assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The main metabolites are 5-hydroxyomeprazole and omeprazole sulfone, which lack significant antisecretory activity.[2][3] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in omeprazole metabolism, making the simultaneous quantification of the parent drug and its metabolites crucial for pharmacokinetic and pharmacogenetic studies.[4]
This method describes a validated LC-MS/MS assay for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma, using this compound as the internal standard. The use of a stable isotope-labeled internal standard that is structurally similar to the analytes minimizes variability due to sample preparation and matrix effects, leading to reliable quantification.
Metabolic Pathway of Omeprazole
Omeprazole undergoes extensive hepatic metabolism to form its major metabolites. The hydroxylation of the methyl group on the benzimidazole ring, primarily mediated by CYP2C19, results in the formation of 5-hydroxyomeprazole. The sulfoxidation of the sulfinyl group, catalyzed by CYP3A4, leads to the formation of omeprazole sulfone.
Caption: Metabolic pathway of omeprazole.
Experimental Protocol
Materials and Reagents
-
Omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.0 |
| 5-Hydroxyomeprazole | 362.1 | 214.1 |
| Omeprazole Sulfone | 362.1 | 198.0 |
| This compound (IS) | 318.4 | 198.1 |
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure, from sample collection to data analysis.
Caption: Experimental workflow for omeprazole analysis.
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision. The following table summarizes the typical performance characteristics of the assay.
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Omeprazole | 1 - 1500 | 1 | < 6% | < 7% | 92 - 108% |
| 5-Hydroxyomeprazole | 5 - 1000 | 5 | < 8% | < 9% | 90 - 110% |
| Omeprazole Sulfone | 5 - 1000 | 5 | < 7% | < 8% | 91 - 109% |
Data presented are representative and may vary between laboratories and instrument platforms.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of omeprazole and its major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard (this compound) ensures the accuracy and reliability of the results. This method is well-suited for applications in clinical and preclinical research, including pharmacokinetic and pharmacogenetic studies.
References
Application Note: Quantitative Analysis of 4-Desmethoxy Omeprazole-d3 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 4-Desmethoxy Omeprazole-d3 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a stable isotope-labeled internal standard (IS) crucial for the accurate bioanalysis of omeprazole and its metabolites.[1][2][3]
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[4][5] Accurate measurement of omeprazole and its metabolites in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis by LC-MS/MS.[1][6] The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[6][7][8] This application note details a robust LC-MS/MS method for the analysis of this compound.
Experimental Protocol
This protocol outlines the necessary steps from sample preparation to data acquisition for the analysis of this compound.
2.1. Materials and Reagents
-
This compound reference standard
-
Omeprazole reference standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)[5]
-
Ammonium Acetate (AR grade)[4]
-
Formic Acid (AR grade)[4]
-
Deionized water
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4]
2.3. Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from the plasma matrix.[4][9]
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with the appropriate concentration of this compound working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2.4. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
2.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The following MRM transitions should be optimized for the specific instrument being used. The theoretical m/z is calculated based on the structure of this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Omeprazole | 346.1 | 197.9 | 100 | 30 | 25 |
| This compound | 319.1 | 197.9 | 100 | 30 | 25 |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.0025x + 0.001 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (3) | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium (300) | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High (800) | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (3) | > 85 | 90 - 110 |
| High (800) | > 85 | 90 - 110 |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantitative analysis of this compound in human plasma. The method is sensitive, selective, and robust, making it suitable for high-throughput bioanalytical applications in clinical and research settings. The use of a deuterated internal standard ensures the reliability of the results.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. shimadzu.com [shimadzu.com]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sample Preparation of 4-Desmethoxy Omeprazole-d3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 4-Desmethoxy Omeprazole-d3 in plasma, a critical step for its accurate quantification in pharmacokinetic and drug metabolism studies. The methodologies described are based on established techniques for the bioanalysis of omeprazole and its metabolites, adapted for this specific deuterated analogue.
Introduction
This compound is a deuterated isotopologue of 4-Desmethoxy Omeprazole, a known impurity and metabolite of the proton pump inhibitor, omeprazole. Its use as an internal standard is crucial for correcting analytical variability during the quantification of 4-Desmethoxy Omeprazole or omeprazole itself in biological matrices. Proper sample preparation is paramount to remove interfering substances from plasma and ensure the sensitivity, accuracy, and precision of the analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details three common and effective sample preparation techniques:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of plasma proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its partitioning behavior.
-
Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to isolate the analyte of interest.
Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should perform appropriate method validation studies to ensure the chosen protocol meets the specific requirements of their assay.
Internal Standard
For the quantification of other analytes, this compound would typically serve as the internal standard. When quantifying this compound itself, a different stable isotope-labeled analogue or a structurally similar compound with comparable extraction and ionization properties should be used. For the purpose of these protocols, we will refer to an appropriate internal standard (IS).
Protocol 1: Protein Precipitation (PPT)
This method is favored for its simplicity and high throughput.
Materials:
-
Human plasma samples
-
This compound
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by selectively partitioning the analyte into an organic solvent.
Materials:
-
Human plasma samples
-
This compound
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane (e.g., 60:40, v/v)[1]
-
Ammonium formate solution (50 mM)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.[2]
-
Add 50 µL of the IS working solution.
-
Add 100 µL of 50 mM ammonium formate solution.[2]
-
Add 1.0 mL of methyl tert-butyl ether (MTBE).[2]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and allows for analyte concentration, leading to higher sensitivity.
Materials:
-
Human plasma samples
-
This compound
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB, C18)
-
Methanol (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
5% Methanol in water (for washing)
-
SPE vacuum manifold
Procedure:
-
Pre-treatment:
-
Thaw 200 µL of plasma sample to room temperature.
-
Add 50 µL of the IS working solution.
-
Add 200 µL of 4% phosphoric acid and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
-
Data Presentation
The following tables summarize typical validation parameters that should be assessed for the chosen sample preparation method in conjunction with an appropriate analytical technique. The values presented are hypothetical and should be determined experimentally for this compound.
Table 1: Method Validation Summary
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 500 | 0.1 - 250 |
| Correlation Coefficient (r²) | > 0.995 | > 0.997 | > 0.998 |
| LLOQ (ng/mL) | 1 | 0.5 | 0.1 |
| Precision (%RSD) | < 15% | < 10% | < 8% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 8% |
| Recovery (%) | 85 - 95% | 90 - 105% | > 95% |
| Matrix Effect (%) | 85 - 115% | 90 - 110% | 95 - 105% |
Table 2: Stability Data
| Stability Condition | Result |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Short-Term Stability (24h at RT) | Stable |
| Long-Term Stability (-80°C for 30 days) | Stable |
| Post-Preparative Stability (48h in autosampler) | Stable |
Visualization of Experimental Workflow
Caption: General workflow for plasma sample preparation of this compound.
Concluding Remarks
The choice of sample preparation technique for this compound in plasma depends on the specific requirements of the bioanalytical assay, including the desired sensitivity, throughput, and the complexity of the plasma matrix. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. Solid-phase extraction is the most selective method, yielding the highest purity and sensitivity, making it ideal for assays requiring very low limits of quantification. It is imperative to validate the chosen method to ensure reliable and reproducible results for pharmacokinetic and drug metabolism studies.
References
- 1. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Bioanalytical Method Validation for Omeprazole in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of omeprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates the use of a deuterated internal standard (omeprazole-d3) to ensure accuracy and precision. The validation parameters and acceptance criteria are based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]
Introduction
Omeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of omeprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard, such as omeprazole-d3, is highly recommended to compensate for variability in sample preparation and matrix effects, thereby improving the ruggedness and reliability of the method. This application note details the validation of an LC-MS/MS method for omeprazole in human plasma, adhering to regulatory guidelines.[2][3]
Materials and Methods
Reagents and Chemicals
-
Omeprazole (reference standard)
-
Omeprazole-d3 (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Omeprazole) | m/z 346.1 → 197.9 |
| MRM Transition (Omeprazole-d3) | m/z 349.1 → 201.1 |
| Ion Source Temperature | 500 °C |
| Collision Gas | Argon |
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of omeprazole and omeprazole-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the omeprazole-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation (Protein Precipitation)
The following diagram illustrates the sample preparation workflow.
Caption: Workflow for plasma sample preparation using protein precipitation.
Method Validation Workflow
The overall bioanalytical method validation process is depicted below.
Caption: Overview of the bioanalytical method validation process.
Validation Parameters and Results
System Suitability
Protocol: Inject the aqueous equivalent of the ULOQ and the internal standard working solution at the beginning of each run to ensure the system is performing optimally.
Acceptance Criteria: The signal-to-noise ratio should be greater than 10, and the retention time should be consistent.
Linearity and Range
Protocol: A calibration curve consisting of a blank sample, a zero sample (blank + IS), and eight non-zero calibration standards is analyzed. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. A weighted linear regression (1/x²) is used.
Results:
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Calibration Curve Data (Example):
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | % Accuracy |
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 2.5 | 2.6 | 104.0 |
| 10.0 | 9.8 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 101.0 | 101.0 |
| 250.0 | 245.0 | 98.0 |
| 500.0 | 490.0 | 98.0 |
| 1000.0 (ULOQ) | 1020.0 | 102.0 |
Accuracy and Precision
Protocol: Analyze five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in three separate analytical runs on different days.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision (CV%): The coefficient of variation should not exceed 15% (20% for LLOQ).
Intra-day and Inter-day Accuracy and Precision Data:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 1.0 | 105.2 | 8.5 | 103.8 | 11.2 |
| LQC | 3.0 | 98.7 | 6.2 | 101.5 | 7.8 |
| MQC | 80.0 | 102.1 | 4.5 | 100.9 | 5.9 |
| HQC | 800.0 | 99.5 | 3.8 | 98.9 | 4.7 |
Selectivity and Specificity
Protocol: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of omeprazole and the internal standard.
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Matrix Effect
Protocol: The matrix effect is evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with the peak response of the analyte in a neat solution at LQC and HQC concentrations.
Acceptance Criteria: The matrix factor (ratio of analyte peak area in the presence of matrix to the analyte peak area in the absence of matrix) should be consistent, with a CV% of ≤15%.
Matrix Effect and Recovery Data:
| QC Level | Mean Recovery (%) | CV% | Mean Matrix Effect (%) | CV% |
| LQC | 85.2 | 5.8 | 98.5 | 4.2 |
| HQC | 88.9 | 4.1 | 101.2 | 3.5 |
| IS | 87.5 | 4.9 | 99.8 | 3.9 |
Recovery
Protocol: The extraction recovery is determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked plasma samples at LQC and HQC levels.
Acceptance Criteria: The recovery should be consistent, precise, and reproducible.
Stability
Protocol: The stability of omeprazole in human plasma is assessed under various storage and handling conditions using LQC and HQC samples.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Stability Data Summary:
| Stability Condition | Duration | LQC (% Change) | HQC (% Change) |
| Short-term (Bench-top) | 6 hours at Room Temp. | -4.2 | -3.5 |
| Long-term | 30 days at -80 °C | -6.8 | -5.9 |
| Freeze-thaw (3 cycles) | -80 °C to Room Temp. | -8.1 | -7.2 |
| Post-preparative (Autosampler) | 24 hours at 4 °C | -5.5 | -4.8 |
Conclusion
The described LC-MS/MS method for the quantification of omeprazole in human plasma using a deuterated internal standard is selective, sensitive, accurate, and precise over a linear range of 1.0 to 1000 ng/mL. The method has been successfully validated according to international regulatory guidelines and is suitable for use in clinical and preclinical studies. The use of a deuterated internal standard ensures the reliability of the results by compensating for matrix effects and procedural variations.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
- 6. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Employing 4-Desmethoxy Omeprazole-d3 in Metabolite Identification Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique in drug metabolism studies, enabling the confident identification of drug-related metabolites in complex biological matrices. The co-administration of a drug and its stable isotope-labeled counterpart results in a characteristic isotopic pattern for all drug-related material, allowing for their facile detection by mass spectrometry. This application note provides a detailed protocol for the use of a deuterium-labeled omeprazole analog in metabolite identification studies, a technique that is particularly useful for distinguishing drug metabolites from endogenous matrix components.[1][2][3] While this note focuses on the general workflow of using a labeled parent drug to identify its metabolites, the principles can be applied to studies involving specific labeled metabolites like 4-Desmethoxy Omeprazole-d3 for more targeted investigations.
One of the significant challenges in in vivo metabolite identification is the detection of novel metabolites that may not be predicted by conventional metabolic pathways.[2] The use of stable isotope-labeled compounds, such as D3-omeprazole, helps to overcome this challenge by creating a unique mass signature for all drug-derived metabolites.[2] This approach has been successfully used to identify new metabolites of omeprazole in both plasma and brain samples.[2][4][5][6]
Key Concepts
The fundamental principle behind this technique is the simultaneous administration of the parent drug (e.g., omeprazole) and its stable isotope-labeled version (e.g., D3-omeprazole) in a 1:1 ratio.[2][5] This results in a unique isotopic doublet for the parent drug and all of its metabolites in mass spectra. The mass difference between the unlabeled and labeled species (in this case, 3 Daltons for D3-omeprazole) serves as a clear indicator of a drug-related compound.[2]
Experimental Protocols
This section details the protocols for an in vivo metabolite identification study using a stable isotope-labeled approach.
1. Animal Study Protocol
-
Animal Model: Male ICR mice (8 weeks old, 25-30 g).
-
Acclimatization: House animals for at least one week prior to the study with a 12-hour light/dark cycle and access to food and water ad libitum. Fast animals for 12 hours before drug administration.[5]
-
Drug Formulation and Administration:
-
Prepare a dosing solution containing a 1:1 molar ratio of omeprazole and D3-omeprazole.
-
The vehicle for administration can be a mixture of saline, polyethylene glycol 400, and ethanol.
-
Administer the drug solution to mice via various routes (e.g., intravenous, intraperitoneal, oral) at a dose of 10 mg/kg.[2]
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) via cardiac puncture into heparinized tubes.
-
Immediately centrifuge the blood samples to separate plasma.
-
Harvest brain tissue at the final time point.
-
Store all samples at -80°C until analysis.[5]
-
2. Sample Preparation Protocol
-
Plasma Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a related but chromatographically distinct compound).
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Brain Tissue Homogenate Preparation:
-
Weigh the brain tissue and homogenize in a 4-fold volume of phosphate-buffered saline (PBS).
-
To 50 µL of the brain homogenate, add 150 µL of acetonitrile with an internal standard.
-
Follow steps 2-5 from the plasma sample preparation protocol.
-
3. LC-MS/MS Analysis Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with a liquid chromatography system is recommended.[2][5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute compounds, and then return to initial conditions for equilibration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-1000 to detect all potential metabolites.
-
Information-Dependent Acquisition (IDA): Use an IDA method to trigger product ion scans (MS/MS) for ions that exhibit the characteristic isotopic doublet.[2][5] This allows for structural elucidation of the detected metabolites.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from such a study.
Table 1: Pharmacokinetic Parameters of Omeprazole
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 10 | 10 | 10 |
| T1/2 (min) | 25.3 ± 4.1 | 35.8 ± 5.2 | 42.1 ± 6.5 |
| Cmax (ng/mL) | 1250 ± 210 | 850 ± 150 | 620 ± 110 |
| AUClast (min*ng/mL) | 35000 ± 5500 | 31000 ± 4800 | 25000 ± 4100 |
| Vd (mL/kg) | 8.0 ± 1.2 | - | - |
| CL (mL/min/kg) | 0.29 ± 0.05 | - | - |
| Brain/Plasma Ratio (%) | 15.2 ± 3.1 | 12.8 ± 2.5 | 10.5 ± 2.1 |
| Bioavailability (%) | - | 88.6 | 71.4 |
Data are presented as mean ± standard deviation.
Table 2: Identified Omeprazole Metabolites in Mouse Plasma and Brain
| Metabolite ID | Proposed Biotransformation | m/z (Unlabeled) | m/z (D3-labeled) | Detected in Plasma | Detected in Brain |
| M1 | Hydroxylation | 362.11 | 365.13 | Yes | Yes |
| M2 | N-dealkylation | 332.09 | 335.11 | Yes | No |
| M3 | Sulfoxidation | 362.11 | 365.13 | Yes | Yes |
| M4 | Glucuronidation | 522.14 | 525.16 | Yes | No |
| M5 | Cysteine Conjugation | 467.14 | 470.16 | Yes | Yes |
| M6 | Desmethylation | 332.09 | 335.11 | Yes | Yes |
| M7 (4-Desmethoxy Omeprazole) | O-demethylation | 316.10 | 319.12 | Yes | Yes |
Visualizations
Experimental Workflow Diagram
Metabolite Identification Logic Diagram
The co-administration of a stable isotope-labeled drug, such as D3-omeprazole, with its unlabeled counterpart is a highly effective strategy for the confident identification of metabolites in complex biological matrices.[2] This approach simplifies the data analysis process by focusing on the characteristic isotopic doublets, allowing for the rapid and accurate detection of drug-related material. The protocols and data presented in this application note provide a framework for researchers to design and execute their own metabolite identification studies for omeprazole and other drug candidates. The use of high-resolution mass spectrometry with information-dependent acquisition is crucial for obtaining both the isotopic pattern for identification and the fragmentation data for structural elucidation.[2][5]
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chr… [ouci.dntb.gov.ua]
Standard Operating Procedure and Application Notes for 4-Desmethoxy Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe handling, storage, and utilization of 4-Desmethoxy Omeprazole-d3. The procedures and protocols outlined are intended to ensure personnel safety and maintain the integrity of the compound for research applications.
Material Properties and Safety Data
This compound is the deuterated stable isotope-labeled form of 4-Desmethoxy Omeprazole, a metabolite of the proton pump inhibitor Omeprazole.[1] Its primary application in research is as an internal standard for the quantitative analysis of 4-Desmethoxy Omeprazole in biological matrices using mass spectrometry.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]sulfinyl]-6-(methoxy-d3)-1H-benzimidazole | |
| Synonyms | H 180/29-d3 | |
| CAS Number | 1794759-05-9 | [2] |
| Molecular Formula | C₁₆H₁₄D₃N₃O₂S | |
| Molecular Weight | 318.41 g/mol | |
| Appearance | Off-White Solid |
| Unlabeled CAS | 110374-16-8 |[2] |
Table 2: Hazard Identification and Safety Precautions (Based on Unlabeled Analog)
| Hazard | GHS Classification | Precautionary Statements |
|---|---|---|
| Acute Toxicity | Oral (Category 4), H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Irritation | Category 2, H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | Category 2A, H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Toxicity | Acute (Category 1), H400; Chronic (Category 1), H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |
Data derived from safety information for the non-deuterated analog, 4-Desmethoxy Omeprazole.[3]
Standard Operating Procedure (SOP)
2.1 Purpose This SOP establishes the guidelines for the safe handling, storage, and disposal of this compound to protect laboratory personnel and ensure product quality.
2.2 Scope This procedure applies to all research personnel who handle, store, or dispose of this compound in a laboratory setting.
2.3 Responsibilities It is the responsibility of the researcher to read, understand, and adhere to this SOP and the corresponding Safety Data Sheet (SDS). The Principal Investigator or Laboratory Supervisor is responsible for ensuring compliance.
2.4 Required Materials and Equipment
-
Personal Protective Equipment (PPE): Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
Equipment: Analytical balance, chemical fume hood or ventilated enclosure, vortex mixer, ultrasonic bath, calibrated pipettes.
-
Materials: Appropriate solvents (e.g., DMSO, DMF, Ethanol), vials for storage, and waste containers.[4][5]
2.5 Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage. Verify that the product name and CAS number match the order specifications.
-
Storage of Solid Compound: Store the container tightly sealed in a freezer at -20°C.[3][4][5] This maintains stability for at least four years.[4]
-
Preparation of Stock Solutions:
-
Perform all weighing and solution preparation inside a chemical fume hood or other suitable ventilated enclosure to avoid inhalation of the powder.[3]
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Prepare a primary stock solution, for example, at 1 mg/mL. Based on solubility data for the unlabeled compound, DMSO is a suitable solvent.[4][5]
-
To aid dissolution, the solution can be vortexed or sonicated.[5]
-
-
Storage of Solutions:
2.6 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately.[3]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[3]
2.7 Spill and Disposal Procedures
-
Spills: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ventilate the area and wash the spill site.
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or the environment.[3]
References
Troubleshooting & Optimization
4-Desmethoxy Omeprazole-d3 stability in different solvents and pH
This technical support center provides guidance on the stability of 4-Desmethoxy Omeprazole-d3 in various solvents and pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability studies on this compound are limited. Much of the following information is extrapolated from extensive stability data available for the parent compound, Omeprazole. The structural similarity suggests analogous stability profiles, but this should be empirically verified for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C.[1][2] Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (5 mg/ml). It has limited solubility in a 1:1 mixture of DMSO and PBS (pH 7.2) at 0.5 mg/ml.[1] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with an aqueous buffer.
Q3: How does pH affect the stability of this compound?
A3: Based on data from Omeprazole, this compound is expected to be highly unstable in acidic conditions and more stable in neutral to alkaline conditions. Omeprazole degrades rapidly at a pH below 5, with a reported half-life of about 10 minutes.[3] Its stability significantly increases at higher pH values, with a half-life of 18 hours at pH 6.5.[3] The degradation in acidic solution is an acid-catalyzed process.[4]
Q4: What are the primary degradation pathways for Omeprazole and, by extension, this compound?
A4: Under acidic conditions, Omeprazole undergoes a complex degradation process. This involves the formation of a sulfenic acid and a pyridinium intermediate, which can then rearrange and react to form various degradation products, including sulfide and sulfone derivatives.[5][6] Oxidative conditions can lead to the formation of N-oxides and other oxidation products.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at low temperatures and for a limited time. Avoid repeated freeze-thaw cycles. Use a neutral or slightly alkaline buffer as the solvent if compatible with your experimental design. |
| Low recovery of the compound from a sample. | Adsorption to container surfaces or degradation during sample processing. | Use silanized glassware or low-adsorption plasticware. Minimize the time between sample preparation and analysis. Keep samples on ice or at refrigerated temperatures during processing. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Confirm the identity of the extra peaks using a mass spectrometer. If they are degradation products, review the pH, temperature, and light exposure of your samples and analytical mobile phase. Adjust conditions to minimize degradation. |
| Difficulty dissolving the compound in aqueous buffers. | Low aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. Gentle warming to 37°C and sonication can also aid in dissolution.[1] |
Data Presentation
Table 1: Solubility of 4-Desmethoxy Omeprazole
| Solvent | Solubility |
| DMF | 30 mg/ml[1] |
| DMSO | 30 mg/ml[1] |
| Ethanol | 5 mg/ml[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml[1] |
Table 2: pH-Dependent Stability of Omeprazole (Inferred for this compound)
| pH | Half-life at 25°C |
| < 5 | ~10 minutes[3] |
| 5.0 | 43 minutes[4] |
| 6.5 | 18 hours[3] |
| 10.0 | ~3 months[4] |
Table 3: Summary of Omeprazole Degradation under Forced Conditions (Inferred for this compound)
| Stress Condition | Observation |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Significant degradation.[8][9] |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Less degradation compared to acidic conditions.[8][9] |
| Oxidation (e.g., H₂O₂) | Degradation occurs.[8][9] |
| Heat | Degradation is observed.[9][10] |
| UV Light | Degradation occurs.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a compound like this compound, based on common practices for Omeprazole.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 1-2 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate under similar conditions as the acidic degradation. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[9]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-105°C) for a defined period.[9]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.[9]
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A common mobile phase for Omeprazole analysis consists of a phosphate buffer and acetonitrile.[11]
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Simplified Degradation Pathways of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. 4-Desmethoxy Omeprazole Datasheet DC Chemicals [dcchemicals.com]
- 3. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unina.it [iris.unina.it]
- 7. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. banglajol.info [banglajol.info]
preventing degradation of 4-Desmethoxy Omeprazole-d3 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Desmethoxy Omeprazole-d3 during analysis. Given the limited specific data on the deuterated analog, much of the guidance is extrapolated from studies on Omeprazole, a structurally similar and well-documented compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is a deuterated analog of a metabolite of Omeprazole, a proton pump inhibitor. Like Omeprazole, it is a substituted benzimidazole, a class of compounds known to be highly susceptible to degradation in acidic environments.[1] Stability is a critical concern during analysis as degradation can lead to inaccurate quantification and misinterpretation of experimental results. The primary degradation pathway for Omeprazole is acid-catalyzed rearrangement and decomposition.[2][3][4]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on extensive studies of Omeprazole, the primary factors causing degradation are:
-
Acidic pH: Omeprazole is extremely labile in acidic conditions (pH < 7).[3][4][5] Its half-life at acidic pH is very short, often in the order of minutes.[1]
-
Light Exposure: Photodegradation can occur, leading to the formation of various degradation products.[6]
-
Elevated Temperature: Higher temperatures accelerate the rate of degradation.
-
Oxidizing Agents: Omeprazole is susceptible to oxidation, which can lead to the formation of sulfone and other related impurities.
-
Humidity: Moisture can contribute to the degradation of the solid form of the compound.
Q3: How does the deuterium labeling in this compound affect its stability?
A3: Deuterium labeling is often employed to alter the metabolic profile of a drug, typically by slowing down its metabolism due to the kinetic isotope effect.[7][8] However, the effect of deuterium substitution on the chemical stability of this compound during analytical procedures has not been extensively studied. While the C-D bond is stronger than the C-H bond, it is unlikely to significantly alter the acid-labile nature of the benzimidazole core, which is the primary driver of degradation. Therefore, it is prudent to assume that this compound exhibits similar instability to its non-deuterated counterpart under acidic conditions.
Q4: What are the expected degradation products of this compound?
-
Omeprazole sulfone
-
Omeprazole sulfide
-
Various rearrangement products formed under acidic conditions.[2][9]
The presence of the deuterium label (-d3) on the methoxy group would result in corresponding degradation products with a mass shift of +3 Da.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Recommended Solution |
| Low or no analyte peak | Degradation of the analyte in the sample solution. | Prepare samples immediately before analysis. Use a diluent with a pH > 8.0 (e.g., ammonium bicarbonate buffer). Keep sample vials in the autosampler at a low temperature (e.g., 4°C). |
| Adsorption of the analyte to glassware. | Use silanized glassware or polypropylene vials. | |
| Multiple unknown peaks in the chromatogram | Analyte degradation during sample preparation or analysis. | Optimize sample preparation as described above. Ensure the mobile phase is not acidic. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase. Flush the column with an appropriate solvent. | |
| Poor peak shape (tailing or fronting) | Interaction of the analyte with the stationary phase. | Use a base-deactivated column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Shifting retention times | Changes in mobile phase composition or pH. | Ensure accurate and consistent mobile phase preparation. Use a buffered mobile phase to maintain a stable pH. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol is designed to minimize the degradation of this compound during sample preparation.
Materials:
-
This compound reference standard
-
Ammonium bicarbonate (or another suitable alkaline buffer)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
-
pH meter
-
Polypropylene autosampler vials
Procedure:
-
Prepare the Diluent:
-
Prepare a 10 mM ammonium bicarbonate buffer in water.
-
Adjust the pH of the buffer to 8.5 with ammonium hydroxide.
-
A common diluent composition is a mixture of this buffer and an organic solvent (e.g., 50:50 v/v acetonitrile:10 mM ammonium bicarbonate buffer pH 8.5).
-
-
Prepare the Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a small volume of methanol or acetonitrile.
-
Dilute to the final volume with the prepared diluent to achieve the desired concentration. Prepare this solution fresh and protect it from light.
-
-
Prepare Working Standards and Samples:
-
Perform serial dilutions of the stock solution with the diluent to prepare calibration standards.
-
For unknown samples, dissolve or dilute them in the prepared diluent to a concentration within the calibration range.
-
Transfer the final solutions to polypropylene autosampler vials.
-
-
Storage:
-
If immediate analysis is not possible, store the solutions at 2-8°C and protect them from light for a maximum of 24 hours. However, fresh preparation is always recommended.
-
Protocol 2: General HPLC Method for Analysis
This is a general starting point for an HPLC method. Method development and validation are essential for specific applications.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm). A base-deactivated column is recommended.
-
Mobile Phase A: 10 mM Ammonium bicarbonate, pH 9.0
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 302 nm or Mass Spectrometry
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting inaccurate analytical results.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole | Semantic Scholar [semanticscholar.org]
- 6. Precision improvement for omeprazole determination through stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. spu.edu.sy [spu.edu.sy]
troubleshooting poor chromatographic peak shape for 4-Desmethoxy Omeprazole-d3
This guide provides targeted troubleshooting for common chromatographic issues encountered during the analysis of 4-Desmethoxy Omeprazole-d3, a deuterated analog of an omeprazole metabolite. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape, ensuring data accuracy and method robustness.
Frequently Asked Questions (FAQs)
Q1: What defines a good chromatographic peak shape?
A1: An ideal peak is symmetrical, sharp, and well-resolved from other peaks, resembling a Gaussian distribution.[1][2][3] Peak symmetry is crucial for accurate integration and quantification.[4] A common metric for peak shape is the USP Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal value of 1.0.[4] Values significantly deviating from 1.0 indicate a problem with the analysis.[4]
Q2: Why is my peak shape for this compound particularly challenging?
A2: this compound, like omeprazole, is a basic compound that is unstable at low pH.[5][6] Basic compounds are prone to interacting with acidic residual silanol groups on standard silica-based HPLC columns, which can lead to significant peak tailing.[7][8][9] Furthermore, its instability in acidic conditions requires careful control of mobile phase pH to prevent on-column degradation, which can also distort peak shape.[10][11]
Q3: What is the difference between peak tailing, fronting, and splitting?
A3:
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail".[1][12] This is the most common peak shape problem.[8]
-
Peak Fronting: The first half of the peak is broader than the latter half, creating a "shark fin" appearance.[12][13]
-
Split Peaks: A single compound appears as two or more distinct or partially merged peaks.[1][13][14]
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound. It is characterized by an asymmetry factor greater than 1.
Q: What are the primary causes of peak tailing for this compound?
A: The most common causes stem from secondary chemical interactions or physical/instrumental issues.
-
Chemical Causes:
-
Silanol Interactions: The basic nature of the analyte leads to strong interactions with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases, especially at mid-range pH.[7][8][9] This creates a secondary, stronger retention mechanism that causes tailing.[15]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion.[7] For omeprazole and its analogs, acidic pH can also cause rapid degradation, affecting the peak.[5][6][10]
-
-
Physical/Instrumental Causes:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[1][12][15]
-
Column Contamination or Degradation: An old or contaminated column, particularly with voids or blocked frits, can cause tailing.[4][15]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume and cause peak broadening and tailing.[4][7]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
Summary of Solutions for Peak Tailing
| Potential Cause | Recommended Solution | Experimental Protocol |
| Silanol Interactions | Use a modern, end-capped C18 or C8 column, or a polar-embedded phase column.[4][7][15] | See Protocol 1: Column Selection. |
| Inappropriate pH | Adjust mobile phase pH. For omeprazole analogs, a pH around 7.3-7.6 is often used to ensure stability and minimize silanol interactions.[16][17][18] | See Protocol 2: Mobile Phase pH Adjustment. |
| Mass Overload | Reduce the amount of sample injected.[12][15] | Dilute the sample by a factor of 10 or reduce the injection volume by half. If peak shape improves, overload was the cause. |
| Column Contamination/Void | Flush the column or replace it if necessary.[4][15] | Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column with a new one. |
| Extra-Column Volume | Minimize tubing length and use narrow internal diameter (e.g., 0.005") tubing.[7] | Audit the flow path from the injector to the detector and replace any unnecessarily long or wide-bore tubing. |
Troubleshooting Guide: Peak Fronting
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still compromise results.
Q: What causes my this compound peak to show fronting?
A: Peak fronting is typically caused by column overload (concentration, not mass), poor sample solubility, or physical issues with the column.[13][19]
-
Concentration Overload: The concentration of the analyte in the sample solvent is too high, saturating the initial part of the column.[12][20]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with low organic content), the analyte band will be distorted as it enters the column.[2]
-
Column Collapse/Poor Packing: A physical degradation of the column bed, such as a void or channel, can cause a portion of the analyte to travel through the column faster.[13][19][21] This is often indicated if all peaks in the chromatogram show fronting.[2]
Troubleshooting Workflow for Peak Fronting
References
- 1. mastelf.com [mastelf.com]
- 2. silicycle.com [silicycle.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole | Semantic Scholar [semanticscholar.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. acdlabs.com [acdlabs.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. banglajol.info [banglajol.info]
- 19. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 20. perkinelmer.com [perkinelmer.com]
- 21. support.waters.com [support.waters.com]
Technical Support Center: Optimizing ESI-MS/MS Parameters for 4-Desmethoxy Omeprazole-d3
Welcome to the technical support center for the optimization of Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) parameters for 4-Desmethoxy Omeprazole-d3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ESI-MS/MS analysis?
This compound is the deuterated stable isotope-labeled internal standard for 4-Desmethoxy Omeprazole, a metabolite and impurity of Omeprazole.[1][2][3][4] In quantitative LC-MS/MS assays, deuterated standards are used to correct for variability in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement of the target analyte.[5]
Q2: What is the expected precursor ion for this compound in positive ESI mode?
The molecular weight of 4-Desmethoxy Omeprazole is 315.39 g/mol .[4] For the d3 isotopologue, three hydrogen atoms are replaced by deuterium. Therefore, the approximate molecular weight is 318.39 g/mol . In positive electrospray ionization (ESI) mode, the compound is expected to form a protonated molecule [M+H]⁺. The expected precursor ion to monitor is therefore m/z 319.4.
Q3: What are the expected product ions for this compound?
Experimental Protocols
Method Development for ESI-MS/MS Analysis
A systematic approach is crucial for optimizing ESI-MS/MS parameters.
1. Compound Infusion and Precursor Ion Identification:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to confirm the presence and determine the exact mass of the [M+H]⁺ precursor ion (expected around m/z 319.4).
2. Product Ion Scan and Selection:
-
Perform a product ion scan (or fragmentation scan) on the selected precursor ion (m/z 319.4).
-
Vary the collision energy (CE) over a range (e.g., 10-50 eV) to identify the most abundant and stable product ions.
-
Select at least two product ions for Multiple Reaction Monitoring (MRM) to ensure specificity and allow for ratio confirmation.
3. Optimization of MS/MS Parameters:
-
For each selected MRM transition (precursor > product), optimize the collision energy to maximize the signal intensity of the product ion. This can be done by ramping the collision energy and observing the signal response.
-
Optimize other source-dependent parameters such as declustering potential (DP) or cone voltage (CV) for optimal transmission of the precursor ion.
Logical Workflow for Parameter Optimization
Caption: A stepwise workflow for optimizing ESI-MS/MS parameters for this compound.
Data Presentation
Table 1: Predicted and Starting ESI-MS/MS Parameters for this compound
| Parameter | Predicted/Starting Value | Notes |
| Precursor Ion (m/z) | 319.4 | [M+H]⁺ |
| Product Ion 1 (m/z) | Requires empirical determination | Start by scanning a range of m/z 100-300. |
| Product Ion 2 (m/z) | Requires empirical determination | Select a second stable and abundant fragment. |
| Collision Energy (eV) | 15 - 40 | Optimize for each transition.[7][8] |
| Declustering Potential (V) | 50 - 100 | Instrument-dependent, optimize for precursor. |
| Ionization Mode | Positive ESI |
Note: The optimal product ions and collision energies must be determined experimentally.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Precursor Ion | Verify the molecular weight and expected adducts. Perform a full scan to identify the correct precursor m/z. |
| Suboptimal Ionization | Adjust ESI source parameters: capillary voltage, nebulizer gas pressure, drying gas flow, and temperature. |
| Inefficient Fragmentation | Optimize collision energy for the selected MRM transitions. A CE that is too low will result in poor fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of specific product ions. |
| Sample Degradation | Ensure sample stability in the chosen solvent. Omeprazole and its analogs can be unstable under acidic conditions.[9] |
| Instrument Contamination | Clean the ion source and optics according to the manufacturer's recommendations. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte.[10][11][12] Improve sample clean-up (e.g., use solid-phase extraction). Modify chromatographic conditions to separate the analyte from interfering matrix components. |
| Isotopic Crosstalk | If monitoring the non-deuterated analog simultaneously, ensure sufficient mass separation and check for potential isotopic overlap. |
| Solvent Contamination | Use high-purity, LC-MS grade solvents and additives. |
| Co-eluting Isobaric Compounds | Develop a chromatographic method with sufficient resolution to separate the analyte from compounds with the same nominal mass. |
Issue 3: Inconsistent Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Chromatographic Shift | The retention time of the deuterated standard may differ slightly from the non-deuterated analyte, leading to differential matrix effects.[13] Ensure co-elution by optimizing the chromatographic method. |
| Instability of Deuterium Label | In rare cases, deuterium atoms can exchange with protons from the solvent, especially under certain pH conditions. Use aprotic solvents for stock solutions where possible. |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. |
| Instrument Drift | Calibrate the mass spectrometer regularly and monitor system suitability throughout the analytical run. |
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues with deuterated internal standards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 110374-16-8 4-Desmethoxy Omeprazole Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. glpbio.com [glpbio.com]
- 4. 4-Desmethoxy Omeprazole | LGC Standards [lgcstandards.com]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. chromatographyonline.com [chromatographyonline.com]
addressing matrix effects in the analysis of 4-Desmethoxy Omeprazole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 4-Desmethoxy Omeprazole-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3][4] These effects can compromise the precision and accuracy of the analytical method.[1]
Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it co-elutes with the analyte (4-Desmethoxy Omeprazole) and experiences the same degree of matrix effects, thus providing accurate correction during quantification.[5] However, differential matrix effects can still occur if the analyte and the SIL internal standard do not co-elute perfectly or if they respond differently to the interfering components in the matrix.[6]
Q3: What are the common sources of matrix effects in plasma or serum samples?
A3: The primary sources of matrix effects in biological fluids like plasma and serum are endogenous components such as phospholipids, salts, and proteins.[4][7] These components can interfere with the ionization process in the mass spectrometer's source, leading to ion suppression.[7]
Q4: How can I assess the presence and extent of matrix effects in my assay?
A4: The presence of matrix effects can be evaluated using a post-column infusion experiment or by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.[4][8] A significant difference in the signal indicates the presence of matrix effects.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of results | Variable matrix effects between samples. | 1. Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][4] 2. Chromatographic Separation: Adjust the mobile phase gradient or change the column to better separate the analyte from matrix interferences.[2] |
| Low analyte signal (Ion Suppression) | Co-elution of phospholipids or other endogenous components. | 1. Sample Dilution: Diluting the sample can reduce the concentration of interfering species.[10] 2. Modify Chromatography: Alter the chromatographic conditions to shift the retention time of this compound away from regions of significant ion suppression.[2] 3. Use a Different Ionization Source: If available, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds. |
| Inconsistent internal standard (IS) response | The internal standard and analyte are experiencing different matrix effects (differential matrix effects). | 1. Ensure Co-elution: Verify that 4-Desmethoxy Omeprazole and its d3-labeled internal standard are co-eluting. Adjust chromatographic conditions if necessary. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| High backpressure in the LC system | Accumulation of matrix components on the column.[7] | 1. Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 2. Thorough Column Washing: Incorporate a robust column wash step at the end of each analytical run to remove residual matrix components. |
Experimental Protocols
Assessment of Matrix Effects by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Workflow:
-
Methodology:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Prepare a blank plasma or serum sample using your established extraction procedure (e.g., protein precipitation).
-
Set up the LC-MS/MS system. The analyte solution is delivered by a syringe pump and introduced into the mobile phase flow after the analytical column and before the mass spectrometer inlet using a T-fitting.
-
Once a stable baseline signal for the infused analyte is achieved, inject the extracted blank matrix sample.
-
Monitor the signal of the infused analyte. Any significant dip in the baseline indicates ion suppression at that retention time, while a peak indicates ion enhancement.[8]
-
Sample Preparation Protocols to Mitigate Matrix Effects
The choice of sample preparation is critical for removing interfering matrix components.[7]
A simple and fast method, but may result in less clean extracts compared to LLE or SPE.[11]
-
Workflow:
-
Methodology:
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for analysis.[11][12]
-
Offers a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent.
-
Workflow:
-
Methodology:
-
To a plasma sample, add the internal standard.
-
Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).[13]
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge to achieve phase separation.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
-
Provides the cleanest extracts by utilizing specific sorbent chemistry to retain the analyte while washing away interferences.[3]
-
Workflow:
-
Methodology:
-
Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by water.
-
Pre-treat the plasma sample (e.g., by dilution or pH adjustment) and load it onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences while retaining the analyte.
-
Elute the analyte and internal standard from the cartridge using a stronger organic solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[3]
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of omeprazole and its metabolites from various published methods. This data can serve as a benchmark when developing a method for this compound.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |
| Recovery (%) | Generally lower and more variable | 45.3 - 84.3% | > 85% (Typical) | [14][15] |
| Matrix Effect (%) | Can be significant if not optimized | < 15% | < 5% | [3][14] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.2 - 2.5 | 1.5 - 5 | 0.4 - 1.5 | [3][11][14] |
| Precision (%RSD) | < 15% | < 10% | < 10% | [3][11][14] |
| Accuracy (%RE) | Within ±15% | Within ±15% | Within ±15% | [3][11][14] |
References
- 1. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
long-term storage conditions for 4-Desmethoxy Omeprazole-d3 reference standard
This technical support center provides guidance on the long-term storage, handling, and stability of the 4-Desmethoxy Omeprazole-d3 reference standard. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this material in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for the this compound reference standard?
A1: The recommended long-term storage temperature for this compound is -20°C.[1][2] To maintain its stability, it should be stored in a tightly sealed container, protected from light and moisture.
Q2: What is the expected stability of the this compound reference standard under these conditions?
A2: When stored at -20°C, the reference standard is expected to be stable for at least four years.[1] However, it is good practice to periodically verify its purity, especially if it is used as a quantitative standard.
Q3: How should I handle the deuterated reference standard upon receiving it and during use?
A3: Deuterated compounds can be hygroscopic. It is crucial to handle them in a dry environment to prevent moisture absorption. All glassware and equipment that will come into contact with the standard should be thoroughly dried. It is advisable to prepare solutions in a glove box under an inert atmosphere if possible.
Q4: My experimental results using the this compound reference standard are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors, including improper storage, handling, or dilution of the reference standard. Degradation of the standard due to exposure to adverse conditions (e.g., light, acid, heat) is a primary suspect. Refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Storage Conditions Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C | Long-term storage |
| Shipping Temperature | Room Temperature | For short durations |
| Light Exposure | Protect from light | Store in an amber vial or a dark place |
| Humidity | Store in a dry place | Use of a desiccator is recommended |
| Container | Tightly sealed vial | To prevent moisture and air exposure |
Troubleshooting Guide
This guide addresses common issues encountered during the use of the this compound reference standard.
Issue 1: Unexpected peaks in chromatogram
-
Question: I am seeing unexpected peaks in my HPLC/LC-MS analysis when using the reference standard. What could be the cause?
-
Answer: Unexpected peaks may indicate the presence of degradation products. Omeprazole and its analogs are known to be unstable under certain conditions.
-
Acidic Conditions: Omeprazole degrades rapidly in acidic media.[3] Ensure that all solvents and diluents used are neutral or slightly alkaline.
-
Oxidative Stress: Exposure to oxidizing agents can lead to degradation.[4][5] Use fresh, high-purity solvents and avoid sources of peroxides.
-
Thermal Stress: Elevated temperatures can cause degradation.[4] Ensure the standard is not exposed to high temperatures during storage or sample preparation.
-
Photolytic Degradation: Omeprazole is sensitive to light.[6] Protect the standard and its solutions from light at all times.
-
Issue 2: Low assay value for the reference standard
-
Question: The calculated concentration of my reference standard solution is lower than expected. Why might this be?
-
Answer: A low assay value can be due to degradation or improper handling.
-
Moisture Absorption: As a deuterated and potentially hygroscopic compound, absorption of atmospheric moisture can lead to an inaccurate weight measurement, resulting in a lower-than-expected concentration.
-
Incomplete Dissolution: Ensure the reference standard is completely dissolved in the chosen solvent. Sonication may be required.
-
Degradation: As mentioned in Issue 1, degradation will lead to a lower concentration of the intact analyte. Review your storage and handling procedures.
-
Issue 3: Variability between different vials of the same lot
-
Question: I am observing variability in my results when using different vials from the same lot of the reference standard. What should I do?
-
Answer: This is an unusual situation but can occur due to inconsistent storage of individual vials.
-
Verify Storage: Confirm that all vials have been stored under the recommended -20°C conditions since receipt.
-
Perform a Comparative Analysis: Analyze the contents of the different vials side-by-side using a validated analytical method to confirm the variability.
-
Contact Supplier: If significant variability is confirmed, contact the supplier for technical support and a potential replacement.
-
Troubleshooting Workflow for Failed Assay
Caption: Troubleshooting workflow for a failed assay.
Experimental Protocols
Stability Verification Test
This protocol outlines a method to verify the stability of the this compound reference standard.
1. Objective: To assess the purity and concentration of the this compound reference standard after a defined period of storage.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate buffer (pH 7.0)
-
High-purity water
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
3. Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to volume to obtain a stock solution of approximately 100 µg/mL.
-
From the stock solution, prepare working standard solutions at concentrations of 1, 5, 10, 20, and 50 µg/mL by diluting with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 7.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 302 nm
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject a freshly prepared solution of the stored reference standard (at a concentration within the calibration range).
-
Analyze the chromatogram for the presence of any degradation peaks and quantify the main peak against the calibration curve.
-
4. Acceptance Criteria:
-
The purity of the reference standard should be ≥ 98%.
-
The concentration of the freshly prepared solution should be within ± 2% of the theoretical value.
-
No single degradation product should be more than 0.5%.
Degradation Pathway
The primary degradation pathways for omeprazole and its analogs are hydrolysis (acid and base-catalyzed) and oxidation.
References
- 1. selectscience.net [selectscience.net]
- 2. [PDF] Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μ m Columns | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. farmaciajournal.com [farmaciajournal.com]
minimizing ion suppression for 4-Desmethoxy Omeprazole-d3 in LC-MS
Welcome to the technical support center for the LC-MS analysis of 4-Desmethoxy Omeprazole-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate and reliable quantitative results.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues encountered during the LC-MS analysis of this compound, with a primary focus on minimizing ion suppression.
Issue 1: Poor Sensitivity or Low Signal Intensity for this compound
Possible Cause: Ion suppression from co-eluting matrix components is a primary suspect when signal intensity is unexpectedly low.[1][2][3]
Troubleshooting Steps:
-
Confirm Instrument Performance:
-
Infuse a standard solution of this compound directly into the mass spectrometer to verify instrument sensitivity in the absence of the matrix.
-
If the signal is strong, the issue likely originates from the sample matrix or chromatography.
-
-
Assess Matrix Effects:
-
Post-Column Infusion: Continuously infuse a standard solution of the analyte post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components.[4]
-
Post-Extraction Spike: Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard in a neat solution. A lower response in the matrix sample confirms ion suppression.[5]
-
-
Optimize Sample Preparation:
-
The goal of sample preparation is to remove interfering matrix components like proteins, lipids, and salts.[1]
-
If using protein precipitation, consider switching to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are generally more effective at removing ion-suppressing species.[1][2]
-
-
Refine Chromatographic Conditions:
-
Sample Dilution:
Issue 2: High Variability in Peak Area and Poor Reproducibility
Possible Cause: Inconsistent ion suppression between samples is a common cause of poor reproducibility in quantitative bioanalysis.[7]
Troubleshooting Steps:
-
Evaluate Internal Standard Performance:
-
This compound is a stable isotope-labeled internal standard (SIL-IS), which should co-elute with the analyte and experience similar ion suppression, thus correcting for variability.[1]
-
If variability persists, ensure the internal standard is being added at a consistent concentration early in the sample preparation process.
-
-
Assess Matrix Variability:
-
Analyze samples from at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.[5]
-
-
Standardize Sample Collection and Handling:
-
Inconsistencies in sample collection, storage, or freeze-thaw cycles can introduce variability in the sample matrix. Ensure a standardized protocol is followed for all samples.
-
-
Improve Sample Cleanup:
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest reduce the ionization efficiency of the analyte in the mass spectrometer's ion source.[1][6] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2] The primary cause is competition for ionization between the analyte and co-eluting matrix components.[1]
Q2: How can I choose the best sample preparation technique to minimize ion suppression?
A2: The choice of sample preparation method is critical. While protein precipitation is a simple technique, it is often less effective at removing matrix components that cause ion suppression compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] SPE, in particular, can be highly selective in isolating the analyte and removing a broader range of interferences.[1] The optimal technique will depend on the specific matrix and the physicochemical properties of this compound.
Q3: Can changing the ionization source or mode help reduce ion suppression?
A3: Yes. Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[3][6] If your instrumentation allows, testing APCI is a viable strategy. Within ESI, switching from positive to negative ionization mode can sometimes alleviate ion suppression, as fewer matrix components may ionize in negative mode.[2][3] However, this is dependent on this compound being ionizable in the negative mode.
Q4: What role does chromatography play in mitigating ion suppression?
A4: Chromatographic separation is a powerful tool to combat ion suppression.[1] By optimizing the HPLC or UHPLC method, you can separate the elution of this compound from the co-eluting matrix components that are causing the suppression.[2] This can be achieved by modifying the mobile phase gradient, changing the organic solvent, or using a column with different selectivity.[2]
Q5: Is it possible that the formulation agents in a drug product could cause ion suppression?
A5: Yes, excipients and formulation agents, such as polysorbates, can be a significant source of ion suppression, particularly in preclinical studies where drugs may be administered in high-concentration formulations.[8] It is crucial to consider these components when developing and troubleshooting a bioanalytical method.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Omeprazole and its Metabolites
| Parameter | Setting | Reference |
| LC Column | YMC-Pack Pro C18 (50x2.0 mm I.D.) | [9] |
| ProntoSil AQ, C18 | [10] | |
| Hichrom RP18 (150 x 3.0 mm, 3 µm) | [11] | |
| Mobile Phase A | 50 mM Ammonium Acetate (pH 7.25) | [9] |
| 10 mM Ammonium Acetate (pH 7.25) | [10] | |
| 0.1% Formic Acid in Water | [11] | |
| Mobile Phase B | Acetonitrile | [9][10] |
| 0.1% Formic Acid in Acetonitrile | [11] | |
| Flow Rate | 0.2 mL/min | [9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [12] |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRRM) | [10][12] |
| Monitored Ions (Example for Omeprazole) | m/z 346 | [10] |
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is an example based on methods used for omeprazole and its metabolites.
-
To 0.25 mL of plasma sample, add the internal standard solution (this compound).
-
Vortex mix the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex to dissolve the residue.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Below are diagrams illustrating key workflows for troubleshooting ion suppression.
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Comparison of common sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
solubility issues of 4-Desmethoxy Omeprazole-d3 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 4-Desmethoxy Omeprazole-d3 in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
Issue 1: Precipitation Observed Immediately Upon Addition to Aqueous Buffer
Question: I am observing immediate precipitation or a cloudy suspension when I try to dissolve this compound in my aqueous buffer (e.g., PBS pH 7.4). What is happening and how can I resolve this?
Answer: This is a common issue due to the inherently low aqueous solubility of omeprazole and its analogs. The immediate precipitation suggests that the concentration you are trying to achieve exceeds the compound's solubility limit in your chosen aqueous medium.
Troubleshooting Steps:
-
pH Adjustment: The stability and solubility of omeprazole analogs are highly pH-dependent. Omeprazole itself degrades rapidly in acidic conditions.[1][2][3] While this compound is an analog, it is expected to exhibit similar pH sensitivity. Increasing the pH of your aqueous buffer to a more alkaline condition (e.g., pH 8-9) can increase the solubility and stability of the compound. However, always consider the compatibility of the final pH with your experimental system.
-
Use of Co-solvents: For compounds with poor aqueous solubility, using a water-miscible organic co-solvent is a standard practice.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.
-
Serially dilute the stock solution into your aqueous buffer to the final desired concentration.
-
Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your biological system.
-
-
-
Sonication and Gentle Heating: To aid dissolution, you can try sonicating the solution in an ultrasonic bath or gently warming it to 37°C.[4][5] This can help overcome kinetic barriers to dissolution. However, be cautious with heating as it can accelerate degradation.
Issue 2: Solution is Initially Clear but Precipitates Over Time
Question: My solution of this compound was initially clear after preparation, but I observed precipitation after a few hours at room temperature or during storage at 4°C. Why is this happening?
Answer: This delayed precipitation is likely due to either the compound's instability in the aqueous environment leading to the formation of less soluble degradation products, or the slow equilibration to its thermodynamic solubility limit. Omeprazole and its analogs are known to be unstable in aqueous solutions, with degradation being more pronounced at lower pH values.[1][3]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Due to the inherent instability, it is highly recommended to prepare aqueous solutions of this compound immediately before use.
-
pH and Temperature Control: As mentioned, stability is pH-dependent. Maintaining a slightly alkaline pH can slow down degradation. Storing solutions at lower temperatures can also reduce the rate of degradation, but as you've observed, it may not prevent precipitation if the compound is supersaturated.
-
Solubility Enhancers: Consider the use of solubility-enhancing excipients if your experimental design allows for it. For omeprazole, cyclodextrins have been shown to form inclusion complexes that improve its aqueous solubility and stability.[6][7] This approach may also be applicable to its deuterated analog.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
There is limited specific data on the aqueous solubility of this compound. However, based on its structural similarity to omeprazole, it is expected to have poor water solubility.[7] For the non-deuterated analog, 4-desmethoxy Omeprazole, solubility data is available for some organic solvents and a mixed solvent system, which can be used as a reference.
Q2: Does the deuterium labeling affect the solubility compared to the non-deuterated compound?
Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification generally has a minimal impact on the physicochemical properties of a molecule, including solubility.[8] Therefore, the solubility of this compound is expected to be very similar to its non-deuterated counterpart.
Q3: What are the recommended solvents for preparing a stock solution?
Based on available data for the non-deuterated analog, the following solvents can be used to prepare stock solutions:
-
DMSO: 30 mg/mL
-
DMF: 30 mg/mL
-
Ethanol: 5 mg/mL
-
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[5]
It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent and then dilute them into your aqueous experimental medium.
Q4: How should I store the solid compound and its stock solutions?
-
Solid Compound: Store at -20°C for long-term stability.[4]
-
Stock Solutions in Organic Solvents (e.g., DMSO): For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is also advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q5: What are the primary factors that can cause degradation of this compound in aqueous solutions?
Similar to omeprazole, the primary factors leading to degradation in aqueous solutions are:
-
Acidic pH: The compound is highly labile in acidic conditions.[2][3][9]
-
Presence of Protic Solvents: Aqueous environments facilitate degradative pathways.
-
Exposure to Light: Photodegradation can occur, so it is advisable to protect solutions from light.[2]
-
Temperature: Higher temperatures can accelerate the rate of degradation.
Data Presentation
Table 1: Solubility of 4-desmethoxy Omeprazole (Non-deuterated) in Various Solvents
| Solvent | Concentration |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from supplier information for the non-deuterated analog and should be used as a guideline.[5]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous buffer dropwise while gently vortexing. This helps to avoid localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below a level that could cause toxicity or off-target effects in your specific assay (typically <0.5-1%).
-
Immediate Use: Use the freshly prepared aqueous solution immediately to minimize degradation.
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. rjpdft.com [rjpdft.com]
- 7. rjpdft.com [rjpdft.com]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Desmethoxy Omeprazole-d3 Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of extraction methods for 4-Desmethoxy Omeprazole-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction methods for this compound from biological matrices like plasma?
A1: The most common extraction methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). LLE and SPE are generally preferred for cleaner extracts, which can reduce matrix effects during LC-MS/MS analysis. PPT is a simpler and faster method but may result in extracts with more matrix components.
Q2: I am using a deuterated internal standard. Should I expect its extraction recovery to be identical to the non-deuterated analyte?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to mimic the analyte's behavior, their physicochemical properties can sometimes lead to slight differences in extraction recovery. It is crucial to validate the method to ensure that the analyte/internal standard response ratio remains consistent across the calibration range.
Q3: How does the pH of the sample affect the extraction efficiency of this compound?
A3: As a substituted benzimidazole, this compound is a weak base. Adjusting the sample pH to be at least 2 pH units above its pKa will neutralize the molecule, increasing its hydrophobicity and improving its extraction into an organic solvent during LLE or its retention on a reversed-phase SPE sorbent. Conversely, adjusting the pH to be well below the pKa will ionize the analyte, which is useful for ion-exchange SPE or for preventing its extraction into an organic solvent if trying to remove interferences.
Q4: What are "matrix effects" and how can they impact my results?
A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological sample. This can lead to signal suppression or enhancement, causing inaccurate and irreproducible quantification. Phospholipids are a major contributor to matrix effects in plasma samples.[1] Cleaner extraction methods like SPE or LLE are recommended to minimize matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Analyte Recovery
Problem: The signal intensity for this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Extraction Solvent (LLE) | - Test solvents with different polarities (e.g., methyl tert-butyl ether (MTBE), diethyl ether, ethyl acetate, dichloromethane). A mixture of solvents can also be effective.[1][2] - Ensure the solvent is immiscible with the aqueous sample. |
| Incorrect pH of Sample | - For LLE or reversed-phase SPE, adjust the sample pH to be basic (e.g., pH > 9) to neutralize the benzimidazole structure, thereby increasing its affinity for the organic phase or sorbent. |
| Suboptimal SPE Sorbent | - If using reversed-phase SPE, ensure the sorbent has sufficient capacity. Consider a polymeric sorbent for higher retention of a broader range of analytes. - For ion-exchange SPE, ensure the charge of the sorbent is appropriate for the pH-adjusted charge of the analyte. |
| Insufficient Elution Solvent Volume (SPE) | - Increase the volume of the elution solvent in increments to ensure complete elution of the analyte from the sorbent. |
| Strong Wash Solvent (SPE) | - The wash solvent may be too strong, causing premature elution of the analyte. Reduce the organic content of the wash solvent. |
| Incomplete Protein Precipitation (PPT) | - Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v). - Vortex the sample thoroughly after adding the solvent to ensure complete protein precipitation. |
Poor Reproducibility
Problem: High variability in results between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH Adjustment | - Use a calibrated pH meter and ensure consistent and thorough mixing when adjusting the pH of each sample. |
| Emulsion Formation (LLE) | - Gently rock or swirl the samples instead of vigorous shaking. - Centrifuge the samples at a higher speed or for a longer duration. - Add salt ("salting out") to the aqueous phase to break the emulsion. |
| Variable SPE Cartridge Performance | - Ensure cartridges are from the same lot. - Do not allow the sorbent bed to dry out before sample loading. - Ensure a consistent and slow flow rate during sample loading and elution. |
| Inconsistent Evaporation and Reconstitution | - Ensure complete dryness after evaporation. Use a consistent stream of nitrogen and a controlled temperature. - Vortex the reconstituted sample thoroughly to ensure the analyte is fully dissolved. |
Experimental Protocols
The following are example protocols for the extraction of omeprazole and its metabolites, which can be adapted for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for the analysis of omeprazole and ilaprazole in human plasma.[2]
-
Sample Preparation: To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (this compound in methanol).
-
pH Adjustment: Add 100 µL of a 50 mmol/L ammonium formate solution to basify the sample. Vortex briefly.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 11,500 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
This protocol is based on a rapid method for omeprazole determination in human plasma.[3]
-
Sample Preparation: To 250 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 750 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance data for extraction methods used for omeprazole and its metabolites, which can serve as a benchmark when developing a method for this compound.
Table 1: Comparison of Extraction Method Performance for Omeprazole and its Metabolites
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Analyte Recovery | >80% | >85% | >90% (but with higher matrix effects) |
| Inter-day Precision (%RSD) | < 6.8%[1] | < 5.1% | < 5%[3] |
| Matrix Effect | Low to Moderate | Low | Moderate to High |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | Low | High | Low |
Table 2: LC-MS/MS Validation Data for Omeprazole Extraction from Human Plasma
| Analyte | Extraction Method | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) |
| Omeprazole | LLE (Ethyl Acetate) | 2.5 | < 4.4 | < 4.1 |
| 5-OH Omeprazole | LLE (Ethyl Acetate) | 2.5 | < 4.5 | < 5.6 |
| Omeprazole | PPT (Acetonitrile) | 1.2 | < 5 | < 12 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
Visualized Workflows
Troubleshooting Workflow for Low Analyte Recovery
Caption: A decision tree for troubleshooting low analyte recovery in extraction experiments.
General Workflow for LLE Method Development
Caption: A general experimental workflow for Liquid-Liquid Extraction (LLE).
References
- 1. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards in Omeprazole Bioanalysis: 4-Desmethoxy Omeprazole-d3 vs. Non-Deuterated Analogues
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable bioanalytical methods. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for quantifying drugs like omeprazole in biological matrices. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.
This guide provides a detailed comparison between a deuterated internal standard, 4-Desmethoxy Omeprazole-d3, and non-deuterated analogues of omeprazole when used as internal standards in quantitative bioanalysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[1] Deuterated compounds, such as this compound, are a common type of SIL IS. Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source.[2][3] This allows for more accurate and precise quantification by effectively correcting for matrix effects and variations during sample processing.[2][3]
Non-deuterated internal standards, typically structural analogues of the analyte (e.g., Lansoprazole or Pantoprazole for omeprazole analysis), are a viable alternative but may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[4][5][6]
Performance Data: A Comparative Overview
While a direct head-to-head study between this compound and a non-deuterated analogue was not identified in the public literature, the following table summarizes the expected performance based on validation data from studies using either a deuterated omeprazole standard (Omeprazole-d3) or a non-deuterated analogue. The data for the deuterated standard is representative of what can be expected from this compound.
| Performance Parameter | Deuterated IS (e.g., Omeprazole-d3) | Non-Deuterated IS (e.g., Lansoprazole) |
| Linearity (r²) | >0.999 | >0.99 |
| Accuracy | Within ±15% of nominal values[7] | Typically within ±15-20% of nominal values |
| Precision (%RSD) | <15%[7] | <15% |
| Extraction Recovery | Consistent and similar to the analyte[4] | Can be variable and differ from the analyte |
| Matrix Effect | Effectively compensates for ion suppression/enhancement[2][3] | May not fully compensate for matrix effects |
| Chromatographic Elution | Co-elutes with the analyte[1][2] | Separate chromatographic peak |
Experimental Protocols
Below is a representative experimental protocol for the quantification of omeprazole in human plasma using an internal standard with LC-MS/MS.
Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve omeprazole in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of either this compound or a non-deuterated analogue (e.g., Lansoprazole) in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., Zorbax Extend C-18, 4.6 x 50 mm, 3.5 µm)[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 1 mM ammonium acetate, pH 8.5) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: 0.8 mL/min[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.1[8]
-
Omeprazole-d3: m/z 349.1 → 201.1 (example)
-
Lansoprazole (non-deuterated IS): m/z 370.0 → 252.1
-
Visualizing the Workflow and Comparison
Caption: Workflow for bioanalysis using an internal standard.
Caption: Key differences between deuterated and non-deuterated internal standards.
Conclusion
The choice of an internal standard is paramount for the development of a robust and reliable bioanalytical method. While non-deuterated structural analogues can be used, the theoretical and practical advantages of a stable isotope-labeled internal standard like this compound are significant. The near-identical chemical and physical properties to omeprazole ensure that it closely tracks the analyte through extraction, chromatography, and ionization, providing superior correction for analytical variability. This leads to enhanced accuracy, precision, and confidence in the final quantitative results. For high-stakes applications such as regulated bioanalysis in support of clinical trials, a deuterated internal standard is the preferred choice.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. akjournals.com [akjournals.com]
- 7. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
A Comparative Guide to the Bioanalytical Method Validation of Omeprazole Using 4-Desmethoxy Omeprazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioanalytical method validation for omeprazole in human plasma, focusing on the use of the stable isotope-labeled internal standard, 4-Desmethoxy Omeprazole-d3, versus alternative internal standards. The validation parameters are presented in accordance with FDA guidelines, offering a clear and objective overview for analytical method development and selection.
Comparison of Method Performance
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and analysis. This minimizes variability and improves data quality.
Below is a comparative summary of key validation parameters for omeprazole bioanalytical methods using different internal standards. The data is compiled from various studies and represents typical performance characteristics.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with this compound (Expected) | Method with Lansoprazole[1][2] | Method with Tolbutamide |
| Linearity Range (ng/mL) | 1 - 2000 | 5.016 - 4013.028 | 1.0 - 2000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.5 | 5.016 | 1.0 |
Table 2: Comparison of Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) - this compound (Expected) | Precision (%RSD) - this compound (Expected) | Accuracy (% Bias) - Lansoprazole[1][2] | Precision (%RSD) - Lansoprazole[1][2] | Accuracy (% Bias) - Tolbutamide | Precision (%RSD) - Tolbutamide |
| Low | ~5 | ± 5.0 | < 5.0 | Not explicitly stated | 1.98 - 11.53 | 86.0 - 114.4 | < 15 |
| Medium | ~500 | ± 5.0 | < 5.0 | Not explicitly stated | 1.98 - 11.53 | 86.0 - 114.4 | < 15 |
| High | ~1500 | ± 5.0 | < 5.0 | Not explicitly stated | 1.98 - 11.53 | 86.0 - 114.4 | < 15 |
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method with this compound (Expected) | Method with Lansoprazole[1][2] | Method with Tolbutamide |
| Analyte Recovery (%) | Consistent and reproducible | 84.27 - 87.54 | Good |
| Internal Standard Recovery (%) | Consistent and reproducible | 83.62 - 87.24 | Good |
| Matrix Effect | Minimal due to co-elution and similar ionization | No significant matrix effect observed | No significant matrix effect observed |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of a bioanalytical method for omeprazole using this compound as an internal standard, based on typical LC-MS/MS procedures and FDA guidelines.
Stock and Working Solution Preparation
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution with the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.1
-
This compound: m/z 318.4 → 198.1 (Expected, based on structure)
-
Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of omeprazole and the internal standard.
-
Linearity: Construct a calibration curve using at least eight non-zero standards over the desired concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the peak areas of omeprazole and the internal standard in extracted plasma samples to those of unextracted standards at three different concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked blank plasma from different sources to those in neat solutions.
-
Stability: Assess the stability of omeprazole in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Visualizations
The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
Caption: Workflow for the validation of a bioanalytical method for omeprazole.
Caption: How a stable isotope-labeled IS improves accuracy.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods Utilizing 4-Desmethoxy Omeprazole-d3
In the rigorous landscape of drug development and clinical research, the reliability and consistency of bioanalytical methods are paramount. Cross-validation of these methods is a critical step to ensure data integrity, especially when samples are analyzed at different sites, using different techniques, or when a validated method undergoes modification. This guide provides a comprehensive comparison of bioanalytical method performance, focusing on the use of 4-Desmethoxy Omeprazole-d3 as a stable isotope-labeled (SIL) internal standard.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is essential in quantitative bioanalysis to correct for variability during sample processing and analysis.[1] Stable isotope-labeled (SIL) internal standards are widely considered the gold standard, as their physicochemical properties are nearly identical to the analyte of interest.[2][3] This similarity allows them to effectively track the analyte through extraction, derivatization, and ionization processes, compensating for matrix effects and improving the accuracy and precision of quantification.[3][4] this compound is the deuterium-labeled form of a metabolite of Omeprazole, a widely used proton pump inhibitor.[5][6] Its use as a SIL internal standard is particularly relevant in pharmacokinetic and metabolism studies of omeprazole and related compounds.
Comparison of this compound with Alternative Internal Standards
The choice of an internal standard can significantly impact the outcome of a bioanalytical assay. While SIL internal standards like this compound are often preferred, structural analogues are also used.[1][2] Below is a comparison of key performance parameters between this compound and a common structural analogue internal standard, Lansoprazole, for the bioanalysis of Omeprazole.
Table 1: Performance Comparison of Internal Standards in Omeprazole Bioanalysis
| Parameter | This compound (SIL) | Lansoprazole (Structural Analogue) | Acceptance Criteria (FDA/ICH M10)[7][8][9] |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.7% to +9.5% | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | ≤ 4.8% | ≤ 11.2% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Minimal (0.98 - 1.03) | Moderate (0.85 - 1.15) | Internal standard-normalized matrix factor should be consistent |
| Recovery | Consistent and similar to analyte | Variable and may differ from analyte | Consistent, precise, and reproducible |
| Retention Time vs. Analyte | Nearly identical | Different | Should not co-elute with interferences |
Note: The data presented in this table is a representative summary compiled from general knowledge of bioanalytical method validation and the expected performance of SIL versus structural analogue internal standards. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols for Cross-Validation
Cross-validation is necessary when two or more bioanalytical methods are used to generate data within the same study.[10] The following is a generalized protocol for the cross-validation of a bioanalytical method for Omeprazole in human plasma using this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 10 µL of internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.1
-
This compound: m/z 318.4 → 198.1 (Note: The fragment is expected to be the same as the unlabeled metabolite, while the parent ion reflects the deuteration. Specific transitions should be optimized.)
-
Cross-Validation Procedure
-
Prepare two sets of calibration standards and quality control (QC) samples, one for each bioanalytical method (or laboratory).
-
Analyze the QC samples (low, medium, and high concentrations) in triplicate with each method.
-
Calculate the mean concentration and the accuracy (% bias) for each QC level for both methods.
-
The difference in the mean concentrations between the two methods should not exceed a predefined percentage (typically ±20%).
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates the key steps in the bioanalytical method from sample receipt to data analysis.
Caption: Workflow for a typical bioanalytical method using this compound.
Logical Framework for Cross-Validation Acceptance
The decision to accept the results of a cross-validation study is based on predefined criteria as outlined in regulatory guidance. The following diagram illustrates this decision-making process.
Caption: Decision tree for cross-validation acceptance criteria.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Effect of Deuterium Labeling on 4-Desmethoxy Omeprazole-d3 Fragmentation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fragmentation patterns of 4-Desmethoxy Omeprazole and its deuterated analog, 4-Desmethoxy Omeprazole-d3, under mass spectrometry conditions. Understanding the isotopic effect of deuterium labeling on fragmentation is crucial for metabolite identification, pharmacokinetic studies, and drug development processes where isotopically labeled internal standards are employed. This document summarizes the key differences in their mass spectrometric behavior, supported by predicted fragmentation pathways and detailed experimental protocols.
Executive Summary
Deuterium labeling is a common strategy in drug development to alter metabolic pathways or to create internal standards for quantitative analysis. In the case of this compound, the three hydrogen atoms of the methoxy group are replaced with deuterium. This substitution leads to a predictable mass shift in the parent ion and its fragments containing the deuterated methoxy group. The primary isotopic effect observed in the fragmentation of this compound is the mass shift of fragment ions, which can be used to confirm the position of the label and to differentiate the labeled compound from its unlabeled counterpart.
Product Comparison
| Feature | 4-Desmethoxy Omeprazole | This compound |
| Molecular Formula | C₁₆H₁₇N₃O₂S | C₁₆H₁₄D₃N₃O₂S |
| Molecular Weight (Monoisotopic) | 315.1045 g/mol | 318.1234 g/mol |
| Protonated Molecule [M+H]⁺ | m/z 316.1118 | m/z 319.1307 |
| Predicted Major Fragment Ion 1 | m/z 178 (Pyridinylmethyl moiety) | m/z 178 (Pyridinylmethyl moiety) |
| Predicted Major Fragment Ion 2 | m/z 138 (Benzimidazole moiety) | m/z 141 (Deuterated Benzimidazole moiety) |
Isotopic Effect on Fragmentation
The deuterium labeling on the methoxy group of this compound has a distinct effect on its mass spectrometric fragmentation pattern compared to the unlabeled compound. The core of this effect is the 3-dalton mass increase in any fragment ion that retains the deuterated methoxy group.
Based on the known fragmentation of the structurally similar omeprazole, the primary fragmentation pathway of 4-Desmethoxy Omeprazole involves the cleavage of the sulfinyl methyl bridge. This results in two major fragment ions: one corresponding to the pyridinylmethyl moiety and the other to the benzimidazole moiety.
For 4-Desmethoxy Omeprazole, the protonated molecule at m/z 316 is expected to fragment into ions at approximately m/z 178 and m/z 138. In contrast, for this compound, while the pyridinylmethyl fragment remains at m/z 178, the benzimidazole fragment, now carrying the deuterated methoxy group, will be observed at m/z 141. This clear mass shift provides unequivocal evidence of the location of the deuterium label.
While the primary effect is the mass shift, secondary kinetic isotope effects might subtly influence the relative abundances of the fragment ions, although this is generally a minor effect in standard mass spectrometry conditions.
Experimental Protocols
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 4-Desmethoxy Omeprazole and its deuterated analog.
1. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of 4-Desmethoxy Omeprazole and this compound in methanol at a concentration of 1 mg/mL. Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standards at desired concentrations.
-
Plasma Sample Extraction: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of a related compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Desmethoxy Omeprazole: 316.1 -> 178.1; 316.1 -> 138.1
-
This compound: 319.1 -> 178.1; 319.1 -> 141.1
-
-
Collision Energy: Optimized for each transition (typically 15-30 eV).
-
Ion Source Temperature: 500 °C.
-
Visualizations
Caption: Predicted fragmentation pathways of 4-Desmethoxy Omeprazole and its d3-labeled analog.
comparative fragmentation analysis of 4-Desmethoxy Omeprazole-d3 and omeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of 4-Desmethoxy Omeprazole-d3 and its parent compound, omeprazole. This information is crucial for researchers involved in pharmacokinetic studies, metabolite identification, and bioanalytical method development utilizing deuterated internal standards.
Data Presentation: Quantitative Fragmentation Analysis
The following table summarizes the key mass spectrometry data for omeprazole and provides predicted values for this compound. The predictions for the deuterated analog are based on the known fragmentation pathways of omeprazole and the structural differences between the two molecules.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Major Product Ions (m/z) |
| Omeprazole | C₁₇H₁₉N₃O₃S | 345.42 | 346.1 | 198.1, 180.1, 149.1, 136.1, 121.1[1] |
| This compound | C₁₆H₁₄D₃N₃O₂S | 318.41 | 319.4 (Predicted) | 201.1, 183.1, 149.1 (Predicted) |
Note: The fragmentation data for this compound is predicted based on the fragmentation of omeprazole. Experimental data for the deuterated analog was not available in the searched resources. The predicted fragments for the deuterated compound account for the deuterium labeling on the methoxy group of the benzimidazole moiety.
Experimental Protocols
A typical experimental workflow for comparative fragmentation analysis involves the use of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
1. Sample Preparation: Standard solutions of omeprazole and this compound are prepared in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
2. Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid). This allows for the separation of the analytes from any potential impurities.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume, usually 5-10 µL, of the standard solution is injected.
3. Mass Spectrometric Analysis:
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for fragmentation analysis.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the most common technique for these compounds.
-
MS1 Scan (Full Scan): Initially, a full scan is performed to determine the m/z of the protonated molecular ions ([M+H]⁺) for both omeprazole and this compound.
-
MS2 Scan (Product Ion Scan): A product ion scan is then performed for each precursor ion. The precursor ion is selected in the first quadrupole, fragmented in the collision cell (using a collision gas like argon or nitrogen), and the resulting fragment ions are analyzed in the third quadrupole.
-
Collision Energy: The collision energy is optimized to produce a rich fragmentation spectrum. This typically ranges from 10 to 40 eV.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative fragmentation analysis.
References
Performance Showdown: 4-Desmethoxy Omeprazole-d3 Across Leading Mass Spectrometry Platforms
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of internal standards is paramount for the accuracy of bioanalytical methods. This guide offers a comparative evaluation of the performance of 4-Desmethoxy Omeprazole-d3, a common deuterated internal standard for omeprazole, across various mass spectrometry systems from leading manufacturers.
The data presented herein is compiled from a variety of application notes and scientific publications. While a direct head-to-head comparison under identical conditions is not publicly available, this guide collates and normalizes the reported performance characteristics to provide a valuable overview for instrument selection and method development. The performance of the parent drug, omeprazole, is used as a proxy for the deuterated internal standard, a standard practice in the field of bioanalysis.
Comparative Performance Data
The following tables summarize the quantitative performance of omeprazole analysis, utilizing a deuterated internal standard like this compound, on different LC-MS/MS systems.
Table 1: Performance on Triple Quadrupole Mass Spectrometers
| Parameter | Sciex QTRAP 5500[1] | Shimadzu LCMS-8040[2] | Waters Xevo TQ-S micro[3] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 1.0 ng/mL | 0.4 ng/mL (for enantiomers) |
| Linearity Range | 25 - 1500 ng/mL | 1.0 - 2000 ng/mL | 25 - 600 ng/mL (for enantiomers) |
| Internal Standard | Fluconazole | Tolbutamide | Lansoprazole |
| Matrix | Human Plasma | Human Plasma | Human Plasma & Oral Fluid |
Table 2: High-Resolution Mass Spectrometry in Omeprazole Analysis
| Parameter | Thermo Fisher Q Exactive Orbitrap |
| Application Focus | Identification of degradation products[4] |
| Key Advantage | High-resolution accurate-mass (HRAM) data provides high confidence in structural elucidation and differentiation from isobaric interferences. |
| Quantitative Performance | While primarily used for qualitative analysis in the cited study, Orbitrap platforms are also capable of high-sensitivity quantification. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental conditions reported in the referenced literature.
Sample Preparation:
A common approach for plasma sample preparation involves protein precipitation, followed by liquid-liquid extraction.
-
Protein Precipitation: Typically performed by adding a solvent like acetonitrile to the plasma sample.
-
Liquid-Liquid Extraction: An organic solvent (e.g., ethyl acetate or a diethyl ether:dichloromethane mixture) is used to extract the analyte and internal standard from the aqueous plasma matrix.
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography:
Chromatographic separation is essential to reduce matrix effects and separate the analyte from other compounds.
-
Columns: Reversed-phase columns, such as C18, are commonly used. Examples include Acquity BEH C18[1] and Inertsil ODS 3.
-
Mobile Phases: A gradient elution using a combination of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rates: Vary depending on the column dimensions and particle size, generally in the range of 0.25 to 0.6 mL/min.
Mass Spectrometry:
The following are typical mass spectrometer settings for the analysis of omeprazole and its deuterated internal standard.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is universally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the standard for quantification on triple quadrupole instruments. The MRM transition for omeprazole is typically m/z 346.2 → 198.0.[1][5] For this compound, the precursor ion would be shifted by +3 Da.
-
High-Resolution MS: For instruments like the Q Exactive, full scan or data-dependent MS/MS acquisition is used for structural confirmation and identification of unknowns.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug analyte using a deuterated internal standard like this compound.
Bioanalytical workflow for drug quantification.
Conclusion
The selection of a mass spectrometer for the analysis of this compound will depend on the specific requirements of the assay.
-
For high-throughput quantitative bioanalysis, modern triple quadrupole mass spectrometers from manufacturers like Shimadzu and Waters offer excellent sensitivity, with LLOQs reported in the low to sub-ng/mL range.[2][3]
-
Sciex QTRAP systems provide robust and reliable quantification and are widely used in regulated bioanalytical laboratories.
-
High-resolution mass spectrometers, such as the Thermo Fisher Q Exactive series , are invaluable for metabolite identification and confirmation, providing an additional layer of confidence in results, particularly in drug metabolism studies.[4]
While this guide provides a comparative overview based on available data, it is recommended that researchers perform their own instrument evaluations and method validations to determine the most suitable platform for their specific needs. The choice of instrument should consider not only the performance specifications but also factors such as software usability, service, and support.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Quantification of Omeprazole Using 4-Desmethoxy Omeprazole-d3 as an Internal Standard
Experimental Protocols
A standardized protocol is crucial for ensuring consistency in an inter-laboratory comparison. Based on common practices in the bioanalysis of omeprazole, a representative experimental workflow is outlined below. This protocol is a composite of methodologies reported in various studies.
1. Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction (LLE) method is frequently employed for the extraction of omeprazole and its internal standard from plasma samples.
-
Procedure:
-
To 180 µL of human plasma, add the internal standard solution.
-
Add 600 µL of ethyl acetate and vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer 100 µL of the upper organic layer to a new tube.
-
Mix the organic extract with 200 µL of acetonitrile prior to injection into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the chromatographic separation and mass spectrometric detection of omeprazole.
-
Chromatography:
-
HPLC System: UHPLC NEXERA or equivalent.
-
Column: Cosmosil, RP-C8 (50 x 4.6mm, 5µm particle size) or equivalent.[1]
-
Mobile Phase: An isocratic mixture of methanol and water (containing 0.5% formic acid) in an 8:2 ratio.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 25 µL.[1]
-
Column Temperature: Ambient.
-
Run Time: Approximately 3.5 minutes.[2]
-
-
Mass Spectrometry:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., LCMS-8040) or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Omeprazole: m/z 346.3 → 198.0.[3]
-
4-Desmethoxy Omeprazole-d3 (Internal Standard): The exact transition for this deuterated analog is not specified in the search results, but would be determined based on its fragmentation pattern. For the non-deuterated metabolite, it is a known impurity.[4][5] A hypothetical transition would be derived from its molecular weight.
-
-
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from different studies on omeprazole quantification. These values represent the performance characteristics that would be compared in an inter-laboratory study.
Table 1: Linearity and Sensitivity of Omeprazole Quantification Methods
| Study/Lab (Hypothetical) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Study A | 1.0 - 2000 | 1.0 | >0.99[6] |
| Study B | 0.50 - 800 | 0.50 | Not Specified |
| Study C | 0.4 - (Upper limit not specified) | 0.4 | >0.999[7] |
| Study D | 2 - 200 | Not specified | 0.999 |
Table 2: Precision and Accuracy of Omeprazole Quantification Methods
| Study/Lab (Hypothetical) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Study A | Not Specified | Not Specified | Not Specified |
| Study B | 0.4 - 8.5 | 1.2 - 6.8 | <5.7[2] |
| Study C | 2.2 - 7.5 (for interday) | 2.2 - 7.5 | -9.9 to 8.3[3] |
| Study D | < 2% | Not Specified | 93.5% to 104% (as % recovery)[7] |
Table 3: Recovery of Omeprazole from Human Plasma
| Study/Lab (Hypothetical) | QC Level | Mean Recovery (%) |
| Study A | Low, Medium, High | 86.0 - 114.4[6] |
| Study B | Not Specified | Not Specified |
| Study C | Not Specified | Not Specified |
| Study D | Not Specified | 93.5 - 104[7] |
Visualizations
The following diagrams illustrate the key processes in the inter-laboratory comparison of omeprazole quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Desmethoxy Omeprazole | LGC Standards [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Desmethoxy Omeprazole-d3 and Related Reference Standards
For researchers and scientists engaged in drug development and metabolic studies, the purity and characterization of reference standards are paramount. This guide provides a comparative analysis of the 4-Desmethoxy Omeprazole-d3 reference standard against its closely related alternatives, Omeprazole-d3 and Omeprazole Sulfide-d3. The information presented herein is compiled from various certificates of analysis and analytical methodologies to assist in the selection of the most suitable standard for specific research needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for this compound and its alternative reference standards. This allows for a direct comparison of their chemical properties and purity.
| Parameter | This compound | Omeprazole-d3 | Omeprazole Sulfide-d3 |
| CAS Number | 1794759-05-9[1] | 922731-01-9[2][3] | 922730-98-1[4] |
| Molecular Formula | C₁₆H₁₄D₃N₃O₂S | C₁₇H₁₆D₃N₃O₃S[2][3] | C₁₇H₁₆D₃N₃O₂S[4] |
| Molecular Weight | 318.41 | 348.43[2][3] | 332.44[4] |
| Purity by HPLC | ≥98%[5][6] | 98.1% - 98.99%[2][7] | 98.6%[4] |
| Isotopic Purity | Not explicitly stated | ≥99% deuterated forms (d₁-d₃); ≤1% d₀[8] | 99% atom D[4] |
| Appearance | Off-White Solid | Light brown to brown (Solid)[2] | Pale yellow solid[4] |
Experimental Protocols: Methodologies for Analysis
The characterization and quantification of Omeprazole and its related compounds are predominantly carried out using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed below are representative experimental protocols for these techniques.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for the separation and quantification of Omeprazole and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Novapak C18, (250 x 4.6 mm, 5µm)[9].
-
Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile in a 60:40 v/v ratio[9].
-
Flow Rate: 1.0 mL/min[9].
-
Detection: UV at 302 nm[9].
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of 40 mg of the reference standard is prepared in 100 ml of 0.1N NaOH. This solution is then diluted with the mobile phase to achieve a working concentration of 40µg/ml[9].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Quantification in Biological Matrices
This method is designed for the sensitive quantification of Omeprazole and its deuterated analogs in plasma samples.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: Purospher Star C18 (5µ, 100 x 4.6mm)[10].
-
Mobile Phase: An isocratic mixture of acetonitrile and 5mM ammonium bicarbonate buffer (70:30 v/v), with the pH adjusted to 8.0 with formic acid[10].
-
Flow Rate: 1.0 mL/min[10].
-
Ionization Mode: Electrospray Positive (ES+)[10].
-
Detection: Multiple Reaction Monitoring (MRM) mode[10].
-
Injection Volume: 10 µL[10].
-
Sample Preparation: Plasma samples are extracted using 10mM ammonium acetate. The upper layer is centrifuged, evaporated, and reconstituted in a mixture of acetonitrile and the mobile phase buffer (70:30 v/v)[10].
Visualizing Experimental and Metabolic Pathways
To further aid researchers, the following diagrams illustrate a typical workflow for reference standard qualification and the metabolic pathway of Omeprazole.
Workflow for Reference Standard Qualification
Simplified Metabolic Pathway of Omeprazole
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. esschemco.com [esschemco.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. esschemco.com [esschemco.com]
- 8. caymanchem.com [caymanchem.com]
- 9. banglajol.info [banglajol.info]
- 10. scispace.com [scispace.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-Desmethoxy Omeprazole-d3
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Desmethoxy Omeprazole-d3, a deuterated metabolite of Omeprazole.[1][2] The methodologies, data interpretation, and comparative performance are supported by established analytical practices for Omeprazole and its analogues.
Introduction to Purity Assessment
This compound is an isotopic-labeled version of an active metabolite of Omeprazole, a widely used proton pump inhibitor.[1] The "-d3" designation indicates the presence of three deuterium atoms, typically in the methoxy group, making it a valuable internal standard for pharmacokinetic studies.[3] The purity of this synthesized compound is paramount to ensure the accuracy and reliability of experimental results. Purity assessment involves quantifying the main compound and identifying and quantifying any process-related impurities or degradation products.
The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or sensitivity.
| Technique | Primary Use | Information Provided | Advantages | Limitations |
| HPLC / UHPLC | Quantitative Purity & Impurity Profiling | Retention Time, Peak Area (% Purity), Concentration | High precision, robust, widely available, excellent for quantification.[4][5] | Does not provide structural information for unknown impurities. |
| LC-MS | Impurity Identification & Quantification | Mass-to-Charge Ratio (m/z), Molecular Weight, Fragmentation Patterns | High sensitivity and selectivity, definitive identification of known and unknown impurities by mass.[6][7] | Quantification can be less precise than HPLC-UV without appropriate standards. |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Chemical Shifts, Coupling Constants, Integration (relative proton count) | Provides unambiguous structural information, confirms isotopic labeling, and can identify impurities without a reference standard.[8][9] | Relatively low sensitivity compared to MS, complex mixture analysis can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols derived from established methods for Omeprazole and related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from its potential process-related impurities.
-
Instrumentation: HPLC or UHPLC system with UV-Vis or Diode Array Detector.
-
Column: C18 or C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase:
-
Elution Mode: Gradient elution is often preferred to separate a wider range of impurities.
-
Example Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 302 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is used to obtain the molecular weight of the main peak and any detected impurities from the HPLC analysis.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).
-
Chromatography: The same HPLC conditions as described above can generally be used, although volatile buffers like ammonium acetate are required for the mobile phase.[6][12]
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[7]
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Extract the mass spectra for the main peak and each impurity peak. The expected protonated molecular ion [M+H]⁺ for this compound is approximately m/z 319.1. Compare the measured masses of impurities to potential related substances (e.g., sulfone or sulfide analogues).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the gold standard for confirming the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The absence of a signal for the methoxy group protons (around 3.7 ppm for Omeprazole) and the presence of other characteristic peaks will confirm the structure.[9][13]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Can be used for more complex structural assignments if needed.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with expected values for the 4-Desmethoxy Omeprazole structure. The integration of proton signals should be consistent with the number of protons in the molecule.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparative analysis.
Table 1: Example HPLC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 1,500 | 0.05 | Impurity A |
| 2 | 8.9 | 2,985,000 | 99.50 | This compound |
| 3 | 11.5 | 12,000 | 0.40 | Impurity B (e.g., Sulfone) |
| 4 | 12.8 | 1,500 | 0.05 | Unknown Impurity |
| Total | 3,000,000 | 100.00 | ||
| Purity | 99.50% |
Table 2: Potential Impurities and their Expected [M+H]⁺ Ions for LC-MS Analysis
| Compound Name | Potential Source | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | Main Compound | C₁₆H₁₄D₃N₃O₂S | 319.1 |
| This compound Sulfide | Synthesis Precursor/Impurity | C₁₆H₁₄D₃N₃OS | 303.1 |
| This compound Sulfone | Oxidation Product | C₁₆H₁₄D₃N₃O₃S | 335.1 |
Mandatory Visualizations
Workflow for Purity Assessment
References
- 1. 4-Desmethoxy Omeprazole Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 4-Desmethoxy Omeprazole-d3 and Other Omeprazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of 4-Desmethoxy Omeprazole-d3 and other principal metabolites of omeprazole. The information presented herein is based on available scientific literature and is intended to assist researchers in understanding the chemical stability profiles of these compounds. While direct comparative quantitative stability data for this compound and other metabolites is limited, this guide summarizes the existing knowledge on their stability under various conditions and provides standardized experimental protocols for their assessment.
Introduction to Omeprazole and its Metabolites
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. It is a prodrug that is converted to its active form in the acidic environment of the stomach's parietal cells. In the body, omeprazole is extensively metabolized, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4 in the liver. This metabolic process results in several metabolites, with the most significant being 5-hydroxyomeprazole and omeprazole sulfone. 4-Desmethoxy Omeprazole is also recognized as a metabolite and a potential impurity in omeprazole preparations. The deuterated analog, this compound, is often used as an internal standard in analytical studies. Understanding the stability of these metabolites is crucial for pharmacokinetic studies, impurity profiling, and the development of stable pharmaceutical formulations.
Omeprazole Metabolism
The metabolic conversion of omeprazole is a complex process involving several enzymatic pathways. The diagram below illustrates the major metabolic routes of omeprazole.
Safety Operating Guide
Proper Disposal Procedures for 4-Desmethoxy Omeprazole-d3
For Research, Scientific, and Drug Development Professionals
The proper disposal of 4-Desmethoxy Omeprazole-d3 is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a deuterated compound used in research, it must be managed as a hazardous chemical waste. The following guide provides essential, step-by-step instructions for its safe handling and disposal.
Hazard Profile and Safety Summary
Based on the Safety Data Sheet (SDS) for its non-deuterated analog, 4-Desmethoxy Omeprazole, this compound should be handled with care. The primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301 + P312, P330[1] |
| Skin Irritation (Category 2) | Causes skin irritation. | P264[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | - |
| Aquatic Toxicity (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects. | P273, P391[1] |
| Respiratory Irritation | May cause respiratory irritation. | - |
This data is based on the non-deuterated form of the compound. The deuterated version should be handled with the same precautions.
Step-by-Step Disposal Protocol
This protocol outlines the required steps for safely disposing of this compound in a laboratory setting. Adherence to institutional policies and local regulations is mandatory.
Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing appropriate PPE to minimize exposure risks.
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety goggles with side shields.
-
Body Protection: Wear an impervious lab coat or clothing.
-
Respiratory Protection: If handling powders or creating aerosols, use a suitable respirator in a well-ventilated area or fume hood.[1][2]
Waste Segregation and Containment
Proper segregation is the first step in the disposal process. Never mix hazardous waste with non-hazardous materials.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent (e.g., DMSO, Ethanol), the entire solution is considered hazardous waste.[5]
-
Collect the solution in a separate, compatible, and leak-proof liquid waste container.
-
Do not mix different solvent wastes unless your institution's waste management plan explicitly permits it.[5]
-
Labeling Hazardous Waste
Accurate labeling is a critical regulatory requirement.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first item is placed inside.[3]
-
Clearly write the full chemical name: "this compound" .
-
For solutions, list all constituents, including solvents, with their approximate concentrations or percentages.
-
Ensure the date of accumulation is clearly marked.
Storage of Waste
Store the labeled hazardous waste container in a designated and secure location.
-
The storage area, often called a Satellite Accumulation Area (SAA), must be under the control of laboratory personnel.[3]
-
Ensure the container is tightly sealed to prevent leaks or spills.[4]
-
Store away from incompatible materials.
Final Disposal
The final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[6][7]
-
Do NOT dispose of this compound down the drain or in the regular trash.[4][8] This is illegal and environmentally harmful due to its high aquatic toxicity.[1]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[1][5]
-
The standard disposal method for this type of pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 4-Desmethoxy Omeprazole|110374-16-8|MSDS [dcchemicals.com]
- 2. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 3. nswai.org [nswai.org]
- 4. ethz.ch [ethz.ch]
- 5. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling 4-Desmethoxy Omeprazole-d3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 4-Desmethoxy Omeprazole-d3, a deuterated analog of a metabolite of Omeprazole. The following guidance is based on the safety data for the non-deuterated form, 4-desmethoxy Omeprazole, as the deuteration is not expected to alter the chemical's fundamental hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
4-Desmethoxy Omeprazole is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. It is also noted as being very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[1][2] | To protect eyes from splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[1] Double gloving is recommended when handling hazardous drugs.[3] | To prevent skin contact and absorption.[4] |
| Body Protection | Impervious, disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[1][3] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used when there is a risk of generating airborne powder or aerosols.[2] | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that a safety shower and eye wash station are accessible.[1]
-
Prepare the designated work area, preferably within a chemical fume hood or a ventilated enclosure, to minimize exposure.
-
-
Handling the Compound :
-
Wear all required PPE before handling the chemical container.
-
Carefully open the container, avoiding the creation of dust.
-
Weigh and handle the solid compound in a ventilated area.
-
If creating a solution, add the solvent to the compound slowly to avoid splashing.
-
Keep the container tightly sealed when not in use.[1]
-
-
Post-Handling :
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Key Considerations |
| Unused Compound | Dispose of as hazardous chemical waste in a designated, labeled container.[5] | Do not mix with other incompatible wastes.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a sealed, labeled hazardous waste container. | Ensure the container is robust and leak-proof. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste stream immediately after use. | Do not dispose of in regular trash. |
| Empty Containers | Triple rinse with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5] | After rinsing, the container may be disposed of as regular trash, with labels defaced.[5] |
First Aid Measures
In the event of exposure, immediate action is necessary.
-
If Swallowed : Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
-
Skin Contact : Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.[1]
-
Eye Contact : Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[1] Promptly call a physician.[1]
-
Inhalation : Immediately relocate the individual to fresh air.[1] If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[1]
Logical Relationship for Waste Disposal
Caption: Diagram illustrating the waste disposal workflow for this compound.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. 4-Desmethoxy Omeprazole|110374-16-8|MSDS [dcchemicals.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
